Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
Description
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Properties
IUPAC Name |
2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGGGACSSHXPY-VGSWGCGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Substrate Specificity of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-D-Ala-Gly-Phe(pNO2)-Gly is a fluorogenic peptide substrate extensively utilized in biochemical assays to characterize the activity of specific proteases. This synthetic peptide incorporates a 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) group at the N-terminus and a p-nitrophenylalanine (pNO2-Phe) residue. The inherent fluorescence of the dansyl group is intramolecularly quenched by the pNO2-Phe group. Enzymatic cleavage of the peptide bond between the Gly and Phe(pNO2) residues separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the substrate's specificity, kinetic parameters with key enzymes, detailed experimental protocols, and the relevant signaling pathways of these enzymes.
Substrate Specificity and Kinetic Data
The primary enzyme target for this compound is Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10. However, it exhibits reactivity with other metalloproteases, including a noted sensitivity to Angiotensin-Converting Enzyme (ACE) and expected cleavage by thermolysin based on its substrate preference.
| Enzyme | EC Number | Km | kcat | Vmax | Source |
| Neprilysin (NEP) | 3.4.24.11 | 92 µM | Not Reported | 0.65 µmol/mg protein/min | [1] |
| Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | Not Reported | Not Reported | Not Reported | [2] |
| Thermolysin | 3.4.24.27 | Not Reported | Not Reported | Not Reported | N/A |
Experimental Protocols
The following are generalized protocols for assaying the activity of Neprilysin, ACE, and Thermolysin using this compound. These protocols are based on established methods for similar fluorogenic substrates and may require optimization for specific experimental conditions.
Neprilysin (NEP) Activity Assay
This protocol is adapted from standard fluorometric assays for NEP.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.
-
Recombinant Human Neprilysin: Purified enzyme of known concentration.
-
NEP Inhibitor (optional): Thiorphan or phosphoramidon for control experiments.
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Prepare the reaction mixture in the microplate wells. For a final volume of 100 µL, add:
-
80 µL of Assay Buffer.
-
10 µL of sample containing Neprilysin (or purified enzyme).
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
-
-
Initiate the reaction by adding 10 µL of the substrate solution (final concentration will vary depending on the desired experimental conditions, typically in the range of 10-100 µM).
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~540 nm
-
-
The rate of increase in fluorescence is proportional to the enzyme activity.
Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol is a modified procedure based on common ACE fluorometric assays.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, 10 µM ZnCl2, pH 8.3.
-
Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.
-
Recombinant Human ACE: Purified enzyme of known concentration.
-
ACE Inhibitor (optional): Captopril or lisinopril for control experiments.
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Prepare the reaction mixture in the microplate wells. For a final volume of 100 µL, add:
-
80 µL of Assay Buffer.
-
10 µL of sample containing ACE (or purified enzyme).
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes prior to substrate addition.
-
-
Start the reaction by adding 10 µL of the substrate solution.
-
Immediately transfer the plate to a pre-warmed (37°C) fluorometric microplate reader.
-
Monitor the increase in fluorescence over time.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~540 nm
-
-
Calculate the enzyme activity from the linear portion of the reaction curve.
Thermolysin Activity Assay
This protocol is a general guideline for a fluorometric thermolysin assay.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5.
-
Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.
-
Thermolysin: Purified enzyme of known concentration.
-
Thermolysin Inhibitor (optional): Phosphoramidon for control experiments.
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Set up the reaction in a 96-well black microplate. For a 100 µL final volume, combine:
-
80 µL of Assay Buffer.
-
10 µL of thermolysin solution.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor.
-
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the plate at a suitable temperature for thermolysin activity (e.g., 50-70°C).
-
Measure the fluorescence kinetically.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~540 nm
-
-
Determine the rate of substrate hydrolysis from the fluorescence data.
Signaling Pathways and Biological Relevance
Neprilysin (NEP)
Neprilysin is a key regulator of several signaling pathways by degrading and inactivating various peptide hormones.[3][4] Its substrates include natriuretic peptides (ANP, BNP), bradykinin, substance P, and enkephalins. By degrading these peptides, neprilysin plays a crucial role in cardiovascular homeostasis, inflammation, and pain perception.[3][4] In the context of cancer, NEP can act as a tumor suppressor by degrading mitogenic growth factors.[5]
Caption: Neprilysin's role in peptide hormone degradation.
Angiotensin-Converting Enzyme (ACE)
ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure and electrolyte balance. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II then binds to its receptors, primarily AT1R, leading to vasoconstriction, aldosterone secretion, and sodium retention. ACE also inactivates the vasodilator bradykinin.
Caption: The Renin-Angiotensin-System and the role of ACE.
Conclusion
This compound is a valuable tool for studying metalloprotease activity, particularly that of Neprilysin. Its fluorogenic properties allow for sensitive and continuous monitoring of enzyme kinetics. While it is most specific for Neprilysin, its reactivity with other proteases like ACE and thermolysin should be considered when interpreting results from complex biological samples. The use of specific inhibitors is crucial for dissecting the contribution of each enzyme to the overall substrate cleavage. Understanding the distinct roles of these enzymes in critical signaling pathways is essential for the development of targeted therapeutics in cardiovascular disease, oncology, and neurology.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neprilysin - Wikipedia [en.wikipedia.org]
- 5. researcher.manipal.edu [researcher.manipal.edu]
An In-depth Technical Guide to the Fluorescence Properties of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fluorescence properties of the synthetic peptide, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. This peptide is a valuable tool in drug discovery and biomedical research, primarily utilized as a fluorogenic substrate for the enzyme Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11).
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the dansyl group acts as a fluorescent donor, while the p-nitrophenylalanine (pNO2-Phe) residue serves as a quencher or acceptor.
The close proximity of the dansyl and p-nitrophenylalanine moieties within the peptide structure allows for efficient non-radiative energy transfer from the excited dansyl group to the p-nitrophenylalanine group. This energy transfer effectively quenches the fluorescence emission of the dansyl fluorophore.
Upon enzymatic cleavage of the peptide by Neprilysin, the dansyl-containing fragment is separated from the p-nitrophenylalanine-containing fragment. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the dansyl group. This direct relationship between enzymatic activity and fluorescence signal enables a continuous and sensitive method for measuring Neprilysin activity.
Quantitative Fluorescence Properties
Precise quantitative data for this compound in a standard aqueous buffer is not extensively reported in publicly available literature. However, data for structurally similar dansyl-peptide FRET pairs provide valuable reference points. The following table summarizes the key fluorescence properties, with specific values for a closely related substrate, Dansyl-Gly-(p-NO2)Phe-β-Ala, provided for context[1].
| Property | Value | Notes |
| Excitation Maximum (λex) | ~340 nm | Typical for the dansyl fluorophore. |
| Emission Maximum (λem) | ~540 nm | Upon cleavage and relief of quenching. |
| Quantum Yield (Φ) | Low (quenched state); Increases upon cleavage | The exact quantum yield of the intact and cleaved peptide is not readily available. The efficiency of quenching is high in the intact state. |
| Fluorescence Lifetime (τ) | Short (quenched state); Increases upon cleavage | The lifetime of the dansyl fluorophore is significantly reduced in the presence of the p-nitrophenylalanine quencher. |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~338 nm | Based on data for dansyl glycine[2]. |
Experimental Protocols
The following provides a detailed methodology for a standard Neprilysin activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Recombinant human Neprilysin (or other source of enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Neprilysin inhibitor (e.g., Thiorphan) for control experiments
-
96-well black microplates
-
Fluorescence microplate reader
Sample Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer. Protect from light.
-
Enzyme Preparation: Dilute the Neprilysin enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
Assay Procedure
-
Reaction Setup: To each well of a 96-well black microplate, add:
-
50 µL of Assay Buffer
-
10 µL of enzyme solution (or buffer for no-enzyme control)
-
10 µL of inhibitor or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 30 µL of the working substrate solution to each well to start the reaction. The final volume in each well is 100 µL.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader with settings for:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 540 nm
-
Read Interval: Every 1-2 minutes for a total of 30-60 minutes.
-
Temperature: 37°C
-
Data Analysis
-
Blank Subtraction: Subtract the fluorescence readings of the no-enzyme control wells from the corresponding enzyme-containing wells.
-
Initial Velocity Calculation: Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/min).
-
Conversion to Molar Units: If a standard curve of a known concentration of the cleaved fluorescent product (e.g., Dansyl-D-Ala-Gly) is available, the rate can be converted to moles/min.
-
Inhibitor Analysis: To determine the potency of a Neprilysin inhibitor, perform the assay with varying concentrations of the inhibitor and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway: FRET-based Detection of Neprilysin Activity
Caption: FRET mechanism of this compound for NEP detection.
Experimental Workflow: Neprilysin Activity Assay
References
In-Depth Technical Guide: Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the fluorogenic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. It is designed to serve as a core resource for researchers in enzymology, drug discovery, and neuroscience.
Chemical Structure and Properties
This compound is a synthetic pentapeptide meticulously designed for the sensitive detection of specific peptidase activity. The molecule incorporates a Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group at the N-terminus of a D-Alanine residue, followed by Glycine, p-Nitro-L-phenylalanine, and a C-terminal Glycine.
The key feature of this peptide is the pairing of the Dansyl fluorophore with the p-Nitro-L-phenylalanine (pNO2-Phe) quencher. This arrangement facilitates a Fluorescence Resonance Energy Transfer (FRET) phenomenon. In its intact state, the close proximity of the pNO2-Phe residue quenches the fluorescence emitted by the Dansyl group. Enzymatic cleavage of the peptide bond between Glycine and pNO2-Phe separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.
IUPAC Name: 2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂N₆O₉S | [1] |
| Molecular Weight | 628.7 g/mol | [1] |
| Excitation Wavelength (λex) | ~335 nm | [2][3] |
| Emission Wavelength (λem) | ~520 nm | [2][3] |
| CAS Number | 83960-27-4 |
Application in Neprilysin (NEP) Activity Assays
The primary application of this compound is as a fluorogenic substrate for Neprilysin (NEP), also known as neutral endopeptidase (NEP), enkephalinase, or CD10. NEP is a zinc-dependent metalloprotease that plays a crucial role in inactivating various signaling peptides. Due to its involvement in pathologies such as Alzheimer's disease and certain cancers, the quantification of NEP activity is of significant interest.
The substrate is specifically cleaved by NEP at the Gly-Phe(pNO2) amide bond. This cleavage event liberates the Dansyl-D-Ala-Gly fragment from the quenching influence of the C-terminal portion, leading to a proportional increase in fluorescence intensity.
Quantitative Kinetic Data
The following table summarizes the reported kinetic parameters for the interaction of this compound with Neprilysin. These values are critical for designing kinetic experiments and for the comparative analysis of NEP inhibitors.
| Parameter | Value | Enzyme Source | Reference |
| kcat/Km | ~2 min⁻¹ µM⁻¹ | Not Specified | [4] |
Note: A study on an improved, related substrate, Dansyl-Gly-(p-NO2)Phe-beta-Ala, reported a Km of 37 µM and a Vmax of 0.72 µmol min⁻¹ mg protein⁻¹.
Experimental Protocol: Neprilysin Activity Assay
The following is a representative, detailed methodology for conducting a continuous kinetic assay for Neprilysin activity using this compound. This protocol is synthesized from established principles for similar FRET-based enzyme assays.
Materials and Reagents
-
Recombinant human Neprilysin (NEP)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl Sulfoxide (DMSO)
-
Thiorphan or Phosphoramidon (NEP inhibitors, for control experiments)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the required amount of this compound in 100% DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of recombinant NEP in a suitable buffer (e.g., Tris-HCl with a stabilizer like BSA). Determine the protein concentration accurately. Store in aliquots at -80°C.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentrations (e.g., for a 2X working solution if adding equal volumes to the enzyme).
-
Working Enzyme Solution: Thaw the NEP stock on ice and dilute to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well black microplate. For inhibitor controls, add the inhibitor to the desired final concentration.
-
Enzyme Addition: Add 25 µL of the working enzyme solution to the appropriate wells. Add 25 µL of Assay Buffer to the "no enzyme" control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 25 µL of the 4X working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds.
-
Excitation Wavelength: 335 nm
-
Emission Wavelength: 520 nm
-
Data Analysis
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Subtract the velocity of the "no enzyme" control from the velocities of the experimental wells to correct for background substrate hydrolysis.
-
To determine kinetic parameters like Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
Visualizations
Chemical Structure
FRET-Based Assay Principle
The logical relationship underlying the use of this substrate in a Neprilysin activity assay is depicted below. The process begins with the intact, quenched substrate and ends with a measurable fluorescent signal upon enzymatic cleavage.
Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol for determining Neprilysin activity.
References
In-Depth Technical Guide: Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, a valuable tool for studying the activity of Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10. This enzyme is a key therapeutic target in various pathologies, including cardiovascular diseases, cancer, and Alzheimer's disease.
Core Molecular and Spectroscopic Data
This compound is a synthetic peptide that acts as a substrate for Neprilysin. Its utility in research is primarily due to the fluorescence properties of the dansyl group, which is quenched by the p-nitrophenylalanine (pNO2-Phe) residue within the intact peptide. Enzymatic cleavage of the peptide by NEP separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
| Property | Value | Source |
| Molecular Weight | 628.65 g/mol | [1] |
| Chemical Formula | C28H32N6O9S | [1][2][3] |
| Dansyl Group Excitation Wavelength (Typical) | ~340 nm | |
| Dansyl Group Emission Wavelength (Typical) | ~520-550 nm | |
| Neprilysin Cleavage Site | Gly-Phe(pNO2) bond | [4] |
Neprilysin (NEP) and its Signaling Pathways
Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides, thereby regulating numerous physiological processes.[5][6] Its dysregulation has been implicated in the progression of several diseases.
NEP in Cancer
In many cancers, NEP expression is downregulated, which can promote tumor progression by allowing for the accumulation of mitogenic peptides that would otherwise be degraded.[6] NEP's tumor-suppressive functions are mediated through both its enzymatic activity and protein-protein interactions.
Caption: Neprilysin's role in suppressing cancer progression.
NEP in Alzheimer's Disease
In the context of Alzheimer's disease, NEP plays a crucial neuroprotective role by degrading amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[5][7][8] A decline in NEP activity with age is considered a risk factor for the development of sporadic Alzheimer's disease.[9]
Caption: Neprilysin's neuroprotective role in Alzheimer's disease.
Experimental Protocol: Neprilysin Activity Assay
This protocol provides a framework for measuring NEP activity using this compound. It is based on established principles for fluorogenic enzyme assays.
Materials and Reagents
-
This compound (substrate)
-
Recombinant human Neprilysin (positive control)
-
Neprilysin inhibitor (e.g., Thiorphan or Phosphoramidon) (negative control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow
Caption: Workflow for a Neprilysin activity assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution and recombinant NEP to their working concentrations in the assay buffer. A related substrate, Dansyl-D-Ala-Gly-(pNO2)Phe-Gly, has a reported Km of 45 µM, which can be a starting point for determining the optimal substrate concentration.[10]
-
Prepare a working solution of the NEP inhibitor.
-
-
Assay Setup:
-
In a 96-well black microplate, add the components in the following order:
-
Blank: Assay buffer and substrate solution.
-
Negative Control: Assay buffer, NEP inhibitor, and recombinant NEP.
-
Positive Control: Assay buffer and recombinant NEP.
-
Samples: Your biological sample containing NEP.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme in the negative control wells.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 530 nm.
-
Take kinetic readings every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
NEP activity in the samples can be calculated by comparing their reaction rates to that of the positive control (recombinant NEP of known concentration).
-
Concluding Remarks
This compound is a robust and sensitive tool for the in vitro characterization of Neprilysin activity. Its use in a well-designed fluorogenic assay can provide valuable insights into the role of NEP in various physiological and pathological processes, and aid in the screening and development of novel therapeutic agents targeting this important enzyme. For optimal results, it is recommended to perform initial experiments to determine the ideal substrate and enzyme concentrations for your specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fluorescent Dye | 83960-27-4 | Invivochem [invivochem.com]
- 3. N-Dansyl-D-ala-gly-4-nitro-phe-gly | C28H32N6O9S | CID 14647930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dns-Gly-(p-NO2)Phe-beta Ala, a specific fluorogenic substrate for neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumour suppression through modulation of neprilysin signaling: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neprilysin gene expression requires binding of the amyloid precursor protein intracellular domain to its promoter: implications for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Role of Neprilysin and Insulin-Degrading Enzyme in the Etiology of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, a fluorogenic substrate widely utilized for the sensitive detection of neprilysin (NEP) activity. This document details its core properties, including its CAS number, physicochemical characteristics, and the mechanism of action underlying its use in enzymatic assays. A detailed experimental protocol for a neprilysin activity assay is provided, alongside essential kinetic data. Furthermore, this guide illustrates the broader context of neprilysin's function through a signaling pathway diagram, offering insights for researchers in drug discovery and development.
Core Properties of this compound
This compound is a synthetic peptide that serves as a highly specific substrate for neprilysin (EC 3.4.24.11), also known as neutral endopeptidase or enkephalinase.[1] Its utility in research is primarily due to its fluorogenic nature, which allows for the continuous and sensitive monitoring of NEP enzymatic activity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 83960-27-4 | [2][3][4][5] |
| Molecular Formula | C28H32N6O9S | [3][5] |
| Molecular Weight | 628.65 g/mol | [3][5] |
| Appearance | Typically exists as a solid at room temperature. | [6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |
Mechanism of Action: FRET-Based Detection
This compound is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a dansyl group, which acts as a fluorophore, and a p-nitrophenylalanine (pNO2-Phe) residue, which functions as a quencher.
In its intact state, the close proximity of the dansyl and p-nitrophenylalanine groups results in the quenching of the dansyl group's fluorescence. Neprilysin specifically cleaves the Gly-Phe(pNO2) amide bond within the peptide. This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the precise quantification of neprilysin activity.
Neprilysin (NEP) Signaling and Biological Significance
Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in regulating the biological activity of a variety of signaling peptides.[7] It is a type II transmembrane protein with its catalytic domain facing the extracellular space. NEP is ubiquitously expressed in various tissues, including the kidneys, lungs, brain, and cardiovascular system.
The primary function of neprilysin is the degradation of several vasoactive and neuroactive peptides, thereby terminating their signaling. Key substrates of NEP include natriuretic peptides (ANP, BNP), bradykinin, substance P, enkephalins, and the amyloid-β (Aβ) peptide.[8][9] Through the cleavage of these peptides, neprilysin is involved in the regulation of blood pressure, inflammation, and neuronal function. Its role in the degradation of amyloid-β has made it a significant area of research in the context of Alzheimer's disease.[8][10][11][12]
Below is a diagram illustrating the central role of neprilysin in cleaving its key substrates, thereby modulating their downstream signaling pathways.
Experimental Protocol: Neprilysin Activity Assay
This section provides a detailed protocol for the determination of neprilysin activity in biological samples using this compound.
Required Materials
-
Recombinant human neprilysin (positive control)
-
This compound (substrate)
-
NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Tissue or cell homogenates
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~330-340 nm, Emission: ~430-440 nm)
-
Protease inhibitors (e.g., PMSF, aprotinin)
Assay Workflow
The following diagram outlines the key steps in the neprilysin activity assay.
Step-by-Step Procedure
-
Sample Preparation: Homogenize approximately 100 mg of tissue or 1-2 million cells in 400 µL of ice-cold NEP Assay Buffer containing protease inhibitors.[13] Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 10 minutes at 4°C.[13]
-
Collect Supernatant: Carefully collect the supernatant, which contains the enzyme fraction.
-
Plate Setup: To a 96-well black microplate, add your samples, a positive control (recombinant NEP), and a sample background control (sample with assay buffer instead of substrate).
-
Substrate Preparation: Prepare a working solution of this compound in NEP Assay Buffer.
-
Initiate Reaction: Add the substrate solution to all wells except the background controls to start the enzymatic reaction. The final volume in each well should be uniform (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[13][14] Measure the fluorescence intensity (Excitation ~330-340 nm, Emission ~430-440 nm) every 1-2 minutes for 1-2 hours.[13][14]
-
Data Analysis: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
Quantitative Data: Enzyme Kinetics
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the interaction between an enzyme and its substrate. For this compound, these values provide insight into the efficiency of neprilysin cleavage.
| Kinetic Parameter | Value | Reference |
| Km | 92 µM | [1] |
| Vmax | 0.65 µmol/mg protein/min | [1] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. An improved, though structurally different, fluorogenic substrate, dansyl-Gly-(p-NO2)Phe-beta Ala, has been reported with a Km of 37 µM.[15]
Conclusion
This compound remains a valuable tool for researchers studying neprilysin. Its well-characterized properties and the straightforward FRET-based assay principle allow for reliable and sensitive measurement of NEP activity. This technical guide provides the necessary information for the effective utilization of this substrate in a research setting, from understanding its fundamental properties to implementing a robust experimental protocol. The provided context of neprilysin's role in various signaling pathways underscores the importance of such tools in advancing our understanding of its physiological and pathological functions.
References
- 1. N-Dansyl- D -Ala-Gly-p-nitro-Phe-Gly = 95 HPLC 83960-27-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly - Creative Enzymes [creative-enzymes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Dansyl-D-ala-gly-4-nitro-phe-gly | C28H32N6O9S | CID 14647930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Fluorescent Dye | 83960-27-4 | Invivochem [invivochem.com]
- 7. hzdr.de [hzdr.de]
- 8. Frontiers | Amyloid-beta and Alzheimer’s disease: the role of neprilysin-2 in amyloid-beta clearance [frontiersin.org]
- 9. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neprilysin: An Enzyme Candidate to Slow the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased expression and activity of neprilysin in Alzheimer disease are associated with cerebral amyloid angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Dns-Gly-(p-NO2)Phe-beta Ala, a specific fluorogenic substrate for neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Fluorometric Assay for Neprilysin (NEP) Activity using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase (NEP), enkephalinase, or CD10, is a zinc-containing transmembrane metalloproteinase.[1][2][3] It plays a crucial role in the degradation of several physiologically active peptides, including natriuretic peptides, bradykinin, substance P, and amyloid-β peptides.[1][3] Due to its involvement in cardiovascular, neurological, and oncological pathways, NEP is a significant therapeutic target for conditions such as heart failure, hypertension, Alzheimer's disease, and certain cancers.[1][2][4]
This document provides a detailed protocol for a sensitive and specific fluorometric assay to measure NEP activity using the synthetic peptide substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly.[5][6][7] This substrate is specifically cleaved by NEP, releasing the fluorescent dansyl group, which can be quantified to determine enzyme activity.[5][6][7] The assay is suitable for measuring NEP activity in purified enzyme preparations, tissue homogenates, and cell lysates, and can be adapted for high-throughput screening of NEP inhibitors.[1][8]
Assay Principle
The assay is based on the enzymatic cleavage of the fluorogenic substrate, this compound, by Neprilysin. The substrate itself is internally quenched. Upon cleavage by active NEP, the fluorescent dansyl group is liberated, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorescence microplate reader at an excitation wavelength of approximately 320-330 nm and an emission wavelength of 420-430 nm. The rate of the fluorescence increase is directly proportional to the NEP activity in the sample.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| This compound | MedChemExpress | HY-P1533 | -20°C, protect from light |
| Recombinant Human Neprilysin (hNEP) | R&D Systems | 1182-ZNG | -80°C |
| NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | Sigma-Aldrich | T2194 | Room Temperature |
| Phosphoramidon (NEP Inhibitor) | Sigma-Aldrich | R7386 | -20°C |
| 96-well white, flat-bottom microplate | Corning | 3917 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
Experimental Protocol
This protocol is designed for a 96-well plate format, with a final reaction volume of 100 µL per well.
Reagent Preparation
-
NEP Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare and store at 4°C. Equilibrate to 37°C before use.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution (100 µM): On the day of the experiment, dilute the Substrate Stock Solution 1:100 in NEP Assay Buffer. Prepare enough for all wells. Equilibrate to 37°C before use.
-
Recombinant NEP Stock Solution (e.g., 10 µg/mL): Reconstitute lyophilized hNEP in NEP Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
NEP Positive Control: Dilute the Recombinant NEP Stock Solution to a working concentration (e.g., 50 ng/mL) in NEP Assay Buffer. Keep on ice.
-
Inhibitor Control (Phosphoramidon): Prepare a stock solution in water or assay buffer. Further dilute to the desired concentration for the inhibitor control wells.
Sample Preparation
-
Tissue Homogenates: Homogenize tissue (e.g., 100 mg) in 400 µL of ice-cold NEP Assay Buffer, supplemented with protease inhibitors (ensure they do not inhibit NEP).[3] Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[3]
-
Cell Lysates: Pellet 1-2 million cells and lyse them in 400 µL of ice-cold NEP Assay Buffer.[3] Centrifuge to remove cell debris and collect the supernatant.
-
Protein Concentration: Determine the protein concentration of the lysates to normalize NEP activity.
Assay Procedure
-
Plate Setup: Prepare a 96-well white plate. Designate wells for:
-
Standard Curve (Optional but Recommended): To quantify the amount of cleaved substrate. Use a fluorescent standard like the free dansyl group.
-
Blank (No Enzyme): 90 µL Assay Buffer.
-
Positive Control: 4-10 µL of diluted Recombinant Neprilysin, adjust volume to 90 µL with Assay Buffer.[3]
-
Inhibitor Control: Sample or Positive Control pre-incubated with an NEP inhibitor like phosphoramidon.
-
Sample Wells: 1-10 µL of sample lysate. Adjust the volume to 90 µL with NEP Assay Buffer.[3]
-
Sample Background Control: 1-10 µL of sample lysate. The final 10 µL addition will be Assay Buffer instead of substrate.
-
-
Pre-incubation (for inhibitor studies): If screening for inhibitors, add the inhibitor to the designated wells and pre-incubate with the enzyme (sample or positive control) for 20-30 minutes at 37°C.[9]
-
Initiate Reaction: Add 10 µL of the 100 µM Working Substrate Solution to all wells except the Sample Background Control wells. For the Sample Background Control wells, add 10 µL of NEP Assay Buffer. The total volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 60-120 minutes, with readings taken every 1-2 minutes.[3][10]
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the blank wells from all other wells. For sample wells, subtract the readings from the corresponding sample background control wells.
-
Determine the Reaction Rate: Plot the fluorescence intensity (RFU) versus time (minutes). Identify the linear portion of the curve and calculate the slope (ΔRFU/min).
-
Calculate NEP Activity: The NEP activity is proportional to the calculated slope. If a standard curve is used, the activity can be expressed as pmol of substrate cleaved per minute.
-
Normalize Activity: For tissue or cell lysates, normalize the NEP activity to the total protein concentration (e.g., in U/mg of protein).[2] One unit of NEP activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the assay conditions at 37°C.[2][3]
-
Inhibitor Screening: Calculate the percent inhibition using the following formula: % Inhibition = [ (Activity of control - Activity with inhibitor) / Activity of control ] x 100
Quantitative Data Summary
| Parameter | Value | Notes |
| Substrate | This compound | Fluorogenic peptide substrate specific for NEP. |
| Excitation Wavelength | ~320 nm | Optimal wavelength for exciting the dansyl fluorophore.[9] |
| Emission Wavelength | ~420 nm | Optimal wavelength for detecting dansyl fluorescence emission.[9] |
| Final Substrate Concentration | 10 µM | A common starting concentration; may require optimization. |
| Reaction Temperature | 37°C | Optimal temperature for NEP enzymatic activity.[2][3] |
| Assay Volume | 100 µL | Standard volume for 96-well plate format. |
| Incubation Time | 60 - 120 minutes | Kinetic measurement; duration depends on enzyme activity in samples.[3][10] |
| Detection Limit | As low as 20 µU/mg of NEP activity can be detected with similar assays.[1][10] | Sensitivity may vary based on instrumentation and sample matrix. |
Conclusion
The this compound assay provides a robust and sensitive method for the quantitative measurement of Neprilysin activity. The protocol is straightforward and can be easily adapted for various research applications, including enzyme characterization, inhibitor screening, and determining NEP activity in biological samples. Adherence to the detailed steps outlined in this document will ensure reproducible and reliable results, aiding in the investigation of NEP's role in health and disease and the development of novel therapeutics.
References
- 1. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 9. scielo.br [scielo.br]
- 10. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Thermolysin Assay using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermolysin is a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus. It is widely used in various biochemical applications, including protein sequencing, peptide synthesis, and as a model enzyme in metalloproteinase research. Accurate determination of thermolysin activity is crucial for these applications. This document provides detailed application notes and protocols for a continuous fluorometric assay of thermolysin activity using the synthetic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly.
This assay is based on the principle of Förster Resonance Energy Transfer (FRET). The dansyl group at the N-terminus of the peptide acts as a fluorophore, while the p-nitrophenylalanine residue can act as a quencher. In the intact peptide, the close proximity of the dansyl group to the p-nitrophenylalanine results in quenching of the dansyl fluorescence. Upon hydrolysis of the peptide bond between Gly and Phe(pNO₂) by thermolysin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity and can be monitored in real-time to determine kinetic parameters.
While Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly is a well-established substrate for neutral endopeptidase (NEP), its structural features make it a suitable substrate for thermolysin as well, given the similar substrate specificities of these zinc metalloproteinases.
Principle of the Assay
The thermolysin assay using Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly relies on the enzymatic cleavage of the peptide substrate, which separates a fluorescent donor (dansyl group) from a quenching acceptor (p-nitrophenylalanine).
Data Presentation
While specific kinetic parameters for Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly with thermolysin are not extensively reported in the literature, the following table presents kinetic data for other dansyl-peptide substrates with thermolysin, which can serve as a valuable reference.[1][2]
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Dansyl-Gly-Phe-Ala | 0.090 | 1.4 | 15,556 |
| Dansyl-Gly-Phe-Phe | 0.12 | 2.5 | 20,833 |
| Dansyl-Gly-Leu-Phe | 0.25 | 5.0 | 20,000 |
| Dansyl-Ala-Phe-Ala | 0.50 | 10.0 | 20,000 |
Note: These values were determined under specific experimental conditions and may vary depending on the buffer, pH, temperature, and other factors. Researchers should determine the kinetic parameters for Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly under their specific assay conditions.
Experimental Protocols
Materials and Reagents
-
Thermolysin from Bacillus thermoproteolyticus
-
Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Calcium chloride (CaCl₂)
-
Sodium chloride (NaCl) (optional)
-
A suitable metalloproteinase inhibitor (e.g., phosphoramidon) for control experiments
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Preparation of Reagents
-
Assay Buffer (50 mM MOPS, 10 mM CaCl₂, pH 7.0):
-
Dissolve 10.46 g of MOPS in 800 mL of deionized water.
-
Add 1.47 g of CaCl₂ dihydrate.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter through a 0.22 µm filter and store at 4°C.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve a precisely weighed amount of Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly in DMSO to obtain a 10 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Thermolysin Stock Solution (1 mg/mL):
-
Reconstitute lyophilized thermolysin in cold Assay Buffer to a concentration of 1 mg/mL.
-
Determine the exact protein concentration using a standard protein assay method.
-
Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of Neprilysin Inhibitors using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides.[1] NEP is expressed in numerous tissues and is involved in the inactivation of peptide hormones such as glucagon, enkephalins, substance P, and bradykinin.[1] Its role in cardiovascular and neurological systems has made it a significant therapeutic target. Notably, NEP is responsible for the breakdown of natriuretic peptides, which have vasodilatory and other beneficial cardiovascular effects. Inhibition of NEP is a validated strategy for the treatment of heart failure. Furthermore, NEP is involved in the clearance of amyloid-beta peptide in the brain, implicating it as a potential therapeutic target in Alzheimer's disease.
High-throughput screening (HTS) is an essential tool in the discovery of novel NEP inhibitors. The fluorogenic substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, provides a sensitive and efficient method for continuous monitoring of NEP activity in an HTS format. This synthetic peptide contains a fluorescent dansyl group and a quenching p-nitrophenylalanine (pNO2) group. In its intact form, the fluorescence of the dansyl group is quenched. Upon cleavage of the Gly-Phe(pNO2) bond by NEP, the dansyl-containing fragment is released, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for rapid and quantitative assessment of potential inhibitors.
Principle of the Assay
The this compound substrate is designed based on the principle of fluorescence resonance energy transfer (FRET). The dansyl group serves as the fluorophore, and the p-nitrophenylalanine (pNO2) residue acts as the quencher.
Mechanism of Action:
-
Intact Substrate: The close proximity of the dansyl group and the pNO2 residue results in the quenching of the dansyl fluorescence.
-
Enzymatic Cleavage: Neprilysin cleaves the peptide bond between Gly and Phe(pNO2).
-
Fluorescence Emission: The cleavage separates the fluorophore from the quencher, disrupting the FRET process and leading to an increase in fluorescence intensity.
-
Inhibitor Screening: In the presence of a NEP inhibitor, the cleavage of the substrate is reduced or prevented, resulting in a lower fluorescence signal compared to an uninhibited control.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound substrate and known Neprilysin inhibitors.
Table 1: Substrate Properties and Kinetic Constants
| Parameter | Value | Reference |
| Substrate Name | This compound | |
| Molecular Formula | C28H32N6O9S | [2] |
| Molecular Weight | 628.65 g/mol | [2] |
| CAS Number | 83960-27-4 | [2] |
| Excitation Wavelength | ~340 nm (typical for Dansyl) | |
| Emission Wavelength | ~520 nm (typical for Dansyl) | |
| Km for Neprilysin | Not explicitly found, but a similar improved substrate has a Km of 37 µM.[3] |
Table 2: IC50 Values of Known Neprilysin Inhibitors
| Inhibitor | IC50 Value | Ki Value | Assay Conditions | Reference |
| Phosphoramidon | Not explicitly found | 2 nM | [4] | |
| Thiorphan | Not explicitly found |
Note: Specific IC50 values for inhibitors determined using the this compound substrate were not available in the searched literature. The provided Ki value for Phosphoramidon was determined using a different method but serves as a useful reference.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Neprilysin (NEP)
-
This compound substrate
-
Assay Buffer: 50 mM Tris, 0.05% (v/v) Brij-35, pH 9.0
-
Dimethyl Sulfoxide (DMSO)
-
Known NEP inhibitor (e.g., Phosphoramidon or Thiorphan) for positive control
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Protocol 1: Neprilysin Activity Assay
This protocol is designed to measure the baseline activity of Neprilysin.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the NEP enzyme to the desired concentration in Assay Buffer. The final concentration should be determined empirically but a starting point of 0.1 µg/mL can be used.
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
-
Assay Procedure:
-
Add 50 µL of the diluted NEP enzyme solution to the wells of a black microplate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for at least 5-10 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve.
-
Subtract the rate of the substrate blank from the rate of the enzyme-containing wells.
-
Protocol 2: High-Throughput Screening of NEP Inhibitors
This protocol is adapted for screening a library of compounds for NEP inhibitory activity.
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a plate with test compounds serially diluted in DMSO, and then further diluted in Assay Buffer.
-
Prepare positive control wells with a known NEP inhibitor (e.g., Phosphoramidon) and negative control wells with DMSO vehicle.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1-5 µL) of the test compound solution, positive control, or vehicle to the appropriate wells of a black microplate.
-
Add 50 µL of the diluted NEP enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Measure the fluorescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound: % Inhibition = (1 - (Rate of test compound well - Rate of blank) / (Rate of negative control well - Rate of blank))) * 100
-
For active compounds, determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
The quality of the HTS assay can be evaluated by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Visualizations
Caption: Neprilysin signaling pathway and mechanism of inhibition.
Caption: High-throughput screening workflow for Neprilysin inhibitors.
References
Determining Kinetic Parameters of Neprilysin (NEP) using a Fluorogenic Substrate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), of Neprilysin (NEP), also known as Neutral Endopeptidase (NEP) or enkephalinase, using the fluorogenic substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. NEP is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides. Understanding its kinetic properties is essential for the development of therapeutic inhibitors for various diseases, including cardiovascular disorders and cancer.
The substrate, this compound, is a synthetic peptide that contains a fluorescent Dansyl group and a quenching p-nitrophenylalanine (pNO2-Phe) residue. In its intact form, the fluorescence of the Dansyl group is quenched by the close proximity of the pNO2-Phe group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the Gly-Phe(pNO2) bond by NEP, the Dansyl-containing fragment is released, leading to a measurable increase in fluorescence intensity. This fluorescence signal is directly proportional to the rate of substrate hydrolysis and can be used to determine the enzyme's kinetic parameters.
Data Presentation
The following table summarizes the kinetic parameters for the hydrolysis of this compound by Neprilysin (enkephalinase).
| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg protein/min) | Reference |
| Neprilysin (Enkephalinase) | This compound | 45 | 0.65 | [1] |
Note: The kcat value can be calculated from the Vmax if the concentration of the active enzyme is known, using the formula: kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration.
Experimental Protocols
This section outlines the detailed methodology for determining the Km and kcat of Neprilysin using this compound.
Materials and Reagents
-
Recombinant human Neprilysin (or other purified source of the enzyme)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 540 nm, respectively.
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the determination of NEP kinetic parameters.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2. This buffer should be filtered and stored at 4°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of Neprilysin in assay buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range would be from 0.1 to 10 times the expected Km (e.g., 5 µM to 500 µM). Prepare these dilutions in a 96-well black microplate. Include wells with buffer only as a blank control.
-
Enzyme Addition: Pre-incubate the microplate with the substrate dilutions at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: To start the reaction, add a fixed amount of the Neprilysin enzyme solution to each well containing the substrate dilutions. The final volume in each well should be consistent (e.g., 200 µL).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity (Excitation: ~340 nm, Emission: ~540 nm) at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the initial linear phase.
-
-
Data Analysis:
-
Calculate Initial Velocities (V0): For each substrate concentration, plot the fluorescence intensity as a function of time. The initial velocity (V0) is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of product formed per minute using a standard curve of the free Dansyl-containing product, if available.
-
Michaelis-Menten Plot: Plot the calculated initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Determine Km and Vmax: Fit the data from the Michaelis-Menten plot to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
V0 = (Vmax * [S]) / (Km + [S])
This analysis will provide the values for Km and Vmax.
-
Calculate kcat: If the molar concentration of the active enzyme ([E]t) in the assay is known, the catalytic rate constant (kcat) can be calculated using the following equation:
kcat = Vmax / [E]t
-
Reaction Mechanism
The enzymatic reaction involves the hydrolysis of the peptide bond between the glycine and the p-nitrophenylalanine residues of the substrate by Neprilysin. This cleavage separates the Dansyl fluorophore from the pNO2 quencher, resulting in an increase in fluorescence.
Caption: Enzymatic cleavage of the fluorogenic substrate by Neprilysin.
References
Application Notes and Protocols: Preparation of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution of the fluorescent peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. This substrate is primarily utilized for the sensitive determination of neprilysin (NEP) activity.[1][2][3][4]
Introduction
This compound is a synthetic peptide that functions as a fluorogenic substrate for neprilysin (NEP), also known as neutral endopeptidase.[1][2][3][5] The peptide incorporates a dansyl fluorophore and a p-nitrophenylalanine residue that acts as a quencher. In its intact state, the fluorescence of the dansyl group is quenched. Upon enzymatic cleavage by NEP between the Gly and Phe(pNO2) residues, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for the quantitative determination of NEP activity.[1][6]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 628.65 g/mol | [1][5][7] |
| Molecular Formula | C28H32N6O9S | [5][7][8] |
| CAS Number | 83960-27-4 | [5][7] |
| Appearance | Solid | [5] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in Solvent) | -80°C for up to 6 months | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5][9] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out 1 mg of the peptide powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of 628.65 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration.
Calculation: (1 mg) / (628.65 g/mol ) = 1.59 µmol (1.59 µmol) / (10 mM) = 159 µL
Add 159 µL of anhydrous DMSO to the microcentrifuge tube containing the peptide.
-
Dissolution: Vortex the tube for 1-2 minutes to ensure the peptide is completely dissolved. Gentle sonication can be used if solubility issues persist.[6]
-
Protection from Light: As fluorescent compounds are light-sensitive, it is crucial to protect the solution from light by using amber vials or wrapping the tubes in aluminum foil.[9]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[9] Store the aliquots at -80°C for long-term storage (up to 6 months).[5] For short-term storage, -20°C is suitable for up to one month.[5]
Application: Neprilysin Activity Assay
The prepared stock solution is now ready for use in NEP activity assays. The following is a general workflow for such an assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound | Fluorescent Dye | 83960-27-4 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly - Creative Enzymes [creative-enzymes.com]
- 8. N-Dansyl-D-ala-gly-4-nitro-phe-gly | C28H32N6O9S | CID 14647930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Optimal Buffer Conditions for Dansyl-D-Ala-Gly-Phe(pNO2)-Gly Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly is a valuable tool for the sensitive and continuous measurement of the activity of certain metalloproteases, primarily Neprilysin (NEP, also known as enkephalinase or CD10) and Thermolysin. The principle of the assay is based on intramolecular fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the N-terminal dansyl group is quenched by the C-terminal p-nitrophenyl (pNO2) group. Upon enzymatic cleavage of the Gly-Phe(pNO2) bond, the dansyl group is spatially separated from the quencher, resulting in a quantifiable increase in fluorescence. This application note provides detailed protocols and optimal buffer conditions for utilizing this compound in enzymatic assays.
Principle of the Assay
The enzymatic cleavage of the substrate relieves the quenching of the dansyl fluorophore, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme kinetics. The reaction can be summarized as follows:
Dansyl-D-Ala-Gly-|-Phe(pNO2)-Gly → Dansyl-D-Ala-Gly + Phe(pNO2)-Gly (Quenched) (Fluorescent)
Optimal Buffer Conditions
The optimal buffer conditions for this assay are highly dependent on the specific enzyme being investigated. Below are the recommended starting conditions for Neprilysin and Thermolysin. It is always advisable to empirically determine the optimal conditions for your specific experimental setup.
Data Presentation: Recommended Buffer Conditions
| Parameter | Neprilysin (NEP) | Thermolysin |
| pH | 7.0 - 8.0 | 6.5 - 7.5 |
| Optimal pH | 7.4 - 7.5 | 7.0 |
| Buffering Agent | 50 mM HEPES, 50 mM Tris-HCl | 50 mM HEPES, 50 mM Tris-HCl, 50 mM MOPS |
| Additives | 150 mM NaCl | 10 mM CaCl2, 150 mM NaCl |
| Temperature | 37°C | 60 - 65°C |
| Inhibitors to Avoid | EDTA, EGTA, 1,10-Phenanthroline | EDTA, EGTA, Phosphoramidon |
Experimental Protocols
Materials
-
This compound substrate
-
Recombinant or purified Neprilysin or Thermolysin
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (see recommendations above)
-
96-well black microplates
-
Fluorometric microplate reader
Preparation of Reagents
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light. The substrate is poorly soluble in aqueous solutions.
-
Enzyme Working Solution: Dilute the enzyme stock in the appropriate assay buffer to the desired working concentration. The final enzyme concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme on ice.
-
Assay Buffer: Prepare the recommended assay buffer and adjust the pH to the desired value at the intended assay temperature.
Assay Protocol for Neprilysin (NEP)
-
Prepare the Assay Plate:
-
Add 50 µL of NEP Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to each well of a 96-well black microplate.
-
To appropriate wells, add 10 µL of a known NEP inhibitor for control experiments.
-
Add 20 µL of the NEP enzyme working solution to the wells.
-
Add 20 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 20 µL of the this compound substrate, diluted in assay buffer to the desired final concentration (e.g., 10-100 µM), to each well to start the reaction. The final assay volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes with readings taken every 1-2 minutes.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~540 nm
-
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is proportional to the rate of increase in fluorescence. A 1984 study determined a Km of 45 µM and a Vmax of 0.65 µmol/mg protein/min for enkephalinase with this substrate.[1]
Assay Protocol for Thermolysin
-
Prepare the Assay Plate:
-
Add 50 µL of Thermolysin Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 150 mM NaCl, pH 7.0) to each well of a 96-well black microplate.
-
To appropriate wells, add 10 µL of a known thermolysin inhibitor (e.g., phosphoramidon) for control experiments.
-
Add 20 µL of the thermolysin enzyme working solution to the wells.
-
Add 20 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Pre-incubate the plate at 60°C for 10-15 minutes.
-
Initiate the Reaction: Add 20 µL of the this compound substrate, diluted in assay buffer, to each well.
-
Fluorescence Measurement: Immediately transfer the plate to a fluorometric microplate reader pre-set to 60°C. Measure the fluorescence intensity kinetically.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~540 nm
-
-
Data Analysis: Calculate the initial reaction velocity as described for the NEP assay.
Mandatory Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Principle of the fluorogenic assay.
References
Application Notes and Protocols for Fluorescence Measurement of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, in fluorescence-based enzyme activity assays. The information is tailored for a plate reader format, ensuring applicability in high-throughput screening and kinetic studies.
Principle of the Assay
The this compound peptide is a fluorogenic substrate designed for the continuous measurement of the activity of specific proteases. The peptide incorporates a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, a fluorophore, and a p-nitrophenylalanine (pNO2-Phe) residue, which acts as a quencher.
In its intact form, the proximity of the dansyl fluorophore to the p-nitrophenylalanine quencher results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon enzymatic cleavage of the peptide bond between the Gly and Phe(pNO2) residues by a suitable protease, the dansyl group is spatially separated from the quencher. This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the enzyme's activity.
This substrate is particularly useful for assaying the activity of metalloendopeptidases such as Neprilysin (NEP) and Thermolysin.
Plate Reader Settings for Fluorescence Measurement
Optimal plate reader settings are crucial for achieving high sensitivity and a good signal-to-noise ratio. The following settings are recommended for measuring the fluorescence of the cleaved dansyl fluorophore.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 335 - 350 nm | The optimal excitation wavelength for the dansyl group. |
| Emission Wavelength | 518 - 550 nm | The emission maximum can be solvent-dependent. It is advisable to perform a spectrum scan to determine the precise emission maximum in your assay buffer. |
| Plate Type | Black, flat-bottom 96-well or 384-well plates | Black plates are essential to minimize background fluorescence and prevent light scattering between wells. |
| Read Mode | Kinetic | For continuous monitoring of enzyme activity over time. |
| Data Interval | 30 - 60 seconds | The frequency of readings should be optimized based on the reaction rate. |
| Incubation Temperature | 37°C (or optimal for the enzyme) | Maintain a constant and optimal temperature for the enzyme being assayed. |
| Shaking | Intermittent or continuous | Gentle shaking can ensure proper mixing of reagents. |
Experimental Protocols
The following are generalized protocols for measuring the activity of Neprilysin (NEP) and Thermolysin using this compound. It is recommended to optimize the concentrations of the enzyme and substrate for your specific experimental conditions.
Neprilysin (NEP) Activity Assay
Materials:
-
This compound substrate
-
Recombinant human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Inhibitor (optional, e.g., Thiorphan)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Protect from light.
-
Dilute the substrate stock solution in NEP Assay Buffer to the desired final working concentration (e.g., 10-100 µM).
-
Reconstitute and dilute the NEP enzyme in cold NEP Assay Buffer to a working concentration that yields a linear rate of fluorescence increase over the desired assay time.
-
-
Assay Procedure:
-
Add 50 µL of the diluted NEP enzyme solution to each well of the black microplate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader pre-set to the appropriate settings (see Table in section 2).
-
-
Data Analysis:
-
Monitor the fluorescence intensity over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Thermolysin Activity Assay
Materials:
-
This compound substrate
-
Thermolysin
-
Thermolysin Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5)
-
Inhibitor (optional, e.g., Phosphoramidon)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare the this compound substrate stock and working solutions as described for the NEP assay.
-
Dissolve and dilute Thermolysin in cold Thermolysin Assay Buffer to a suitable working concentration.
-
-
Assay Procedure:
-
Add 50 µL of the diluted Thermolysin solution to each well.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor.
-
Start the reaction by adding 50 µL of the substrate solution.
-
Begin kinetic reading immediately in the plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the kinetic data as described for the NEP assay.
-
Visualizations
Signaling Pathway: Principle of the FRET-based Enzyme Assay
Caption: Principle of the FRET-based enzymatic assay.
Experimental Workflow
Caption: General experimental workflow for the fluorescence-based enzyme assay.
Logical Relationship: Data Interpretation
Application Notes and Protocols for Calculating Enzyme Activity using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly Fluorescence Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Dansyl-D-Ala-Gly-Phe(pNO2)-Gly is a valuable tool for the sensitive and continuous monitoring of the activity of certain proteases, notably thermolysin and neprilysin (NEP). This fluorogenic substrate is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET). The Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group at the N-terminus serves as the fluorophore, while the p-nitrophenylalanine (Phe(pNO2)) residue acts as a quencher. In the intact peptide, the close proximity of the Dansyl group to the p-nitrophenylalanine residue results in the quenching of the Dansyl fluorescence. Upon enzymatic cleavage of the peptide bond between the Gly and Phe(pNO2) residues, the fluorophore and the quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic analysis and the screening of potential enzyme inhibitors.
Principle of the Assay
The core principle of this assay is the enzymatic relief of fluorescence quenching.
-
Intact Substrate: The Dansyl fluorophore and the p-nitrophenylalanine quencher are in close proximity, leading to efficient FRET and low fluorescence emission.
-
Enzymatic Cleavage: The target enzyme, such as thermolysin or neprilysin, hydrolyzes the peptide bond between Glycine and p-nitrophenylalanine.
-
Signal Generation: This cleavage event separates the Dansyl group from the quencher, disrupting FRET and causing a significant increase in the fluorescence of the Dansyl group.
The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.
Experimental Protocols
A detailed protocol for a thermolysin-based assay is provided below. This can be adapted for neprilysin with appropriate adjustments to the buffer system and enzyme concentration.
Materials and Reagents
-
Thermolysin from Bacillus thermoproteolyticus rokko
-
This compound substrate
-
Tricine buffer
-
Calcium chloride (CaCl2)
-
Sodium chloride (NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96-well microplates
Preparation of Solutions
-
Thermolysin Stock Solution: Prepare a 1 mg/mL stock solution of thermolysin in a buffer appropriate for long-term storage, and store at -20°C. The working concentration will need to be optimized for the specific assay conditions but is typically in the nanomolar range.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
Assay Buffer: Prepare a 50 mM Tricine buffer containing 10 mM CaCl2 and 100 mM NaCl. Adjust the pH to the optimal pH for the enzyme (e.g., pH 7.5 for thermolysin).
Assay Procedure
-
Prepare Substrate Dilutions: Dilute the 10 mM substrate stock solution in the assay buffer to create a range of working concentrations (e.g., from 1 µM to 100 µM).
-
Set up the Microplate: To each well of a 96-well plate, add 50 µL of the desired substrate concentration. Include wells with buffer and substrate only to measure background fluorescence.
-
Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over a reasonable time course.
-
Measure Fluorescence: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 540 nm
-
Data Analysis
-
Correct for Background: Subtract the fluorescence readings of the no-enzyme control wells from the corresponding enzyme-containing wells.
-
Determine the Initial Velocity (V₀): Plot the corrected fluorescence intensity against time for each substrate concentration. The initial velocity (V₀) for each reaction is the slope of the linear portion of this curve.
-
Convert Fluorescence Units to Molar Concentration: To convert the rate of change of fluorescence to a molar rate, a standard curve of the fluorescent product (Dansyl-D-Ala-Gly) is required. Alternatively, if the fluorescence quantum yields of the substrate and product are known, the change in fluorescence can be directly related to the concentration of the product formed.
-
Enzyme Kinetics Calculation: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
-
Data Presentation
The following tables represent typical data that would be generated from an enzyme kinetic experiment using the this compound substrate.
Table 1: Raw Fluorescence Data (Relative Fluorescence Units - RFU)
| Time (min) | [Substrate] = 10 µM | [Substrate] = 20 µM | [Substrate] = 40 µM | [Substrate] = 80 µM | No Enzyme Control |
| 0 | 150 | 155 | 160 | 165 | 148 |
| 2 | 350 | 455 | 660 | 965 | 149 |
| 4 | 550 | 755 | 1160 | 1765 | 150 |
| 6 | 750 | 1055 | 1660 | 2565 | 151 |
| 8 | 950 | 1355 | 2160 | 3365 | 152 |
| 10 | 1150 | 1655 | 2660 | 4165 | 153 |
Table 2: Calculated Initial Velocities and Kinetic Parameters
| [Substrate] (µM) | Initial Velocity (RFU/min) |
| 10 | 100 |
| 20 | 150 |
| 40 | 250 |
| 80 | 400 |
| Kinetic Parameter | Value |
| Vmax (RFU/min) | 500 |
| Km (µM) | 40 |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for determining enzyme kinetics.
FRET-Based Assay Principle
Caption: Enzymatic cleavage separates fluorophore and quencher.
Thermolysin Catalytic Mechanism
Caption: Key steps in thermolysin-mediated peptide hydrolysis.
Neprilysin Signaling Pathway
Caption: Neprilysin's role in the degradation of signaling peptides.
Application of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly in Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Dansyl-D-Ala-Gly-Phe(pNO2)-Gly is a fluorogenic peptide substrate meticulously designed for the sensitive and continuous assay of Neprilysin (NEP), also known as neutral endopeptidase (NEP, EC 3.4.24.11) or enkephalinase.[1] This substrate has become a valuable tool in drug discovery, particularly for the screening and characterization of NEP inhibitors.
Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides, including enkephalins, substance P, and natriuretic peptides. Its involvement in cardiovascular and neurological pathways has made it a significant therapeutic target for conditions such as heart failure, hypertension, and Alzheimer's disease.
The utility of this compound in drug discovery is centered on its clever molecular design, which employs the principle of intramolecular fluorescence resonance energy transfer (FRET). The dansyl group at the N-terminus serves as a fluorophore, while the p-nitrophenyl group on the phenylalanine residue acts as a quencher. In its intact state, the close proximity of these two moieties results in the quenching of the dansyl group's fluorescence.[1]
Upon enzymatic cleavage of the Gly-Phe(pNO2) bond by Neprilysin, the dansyl-containing fragment is liberated from the quencher.[1] This separation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. This direct relationship between enzyme activity and fluorescence signal makes it an ideal substrate for high-throughput screening (HTS) of potential NEP inhibitors. The assay is known for its rapidity, convenience, and high sensitivity.[1]
Signaling Pathway and Mechanism of Action
The fundamental principle of the assay is the enzymatic cleavage of the substrate by Neprilysin, leading to a measurable increase in fluorescence. This process is the basis for screening inhibitors, which will block the cleavage and thus prevent the increase in fluorescence.
Quantitative Data
The following table summarizes the key kinetic parameters for this compound with Neprilysin. This data is essential for designing and interpreting enzyme inhibition assays. For comparative purposes, data for an improved, structurally related substrate is also included.
| Substrate Name | Target Enzyme | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Known Inhibitors (Example Ki) |
| This compound | Neprilysin (EC 3.4.24.11) | 45 µM[1] | 0.65 µmol/mg protein/min[1] | Phosphoramidon (Ki = 2 nM) |
| Dns-Gly-(p-NO2)Phe-beta Ala | Neprilysin (EC 3.4.24.11) | 37 µM[2] | 0.72 µmol/min/mg protein[2] | Thiorphan |
Experimental Protocols
General Neprilysin Activity Assay
This protocol provides a method for determining the activity of Neprilysin in a given sample using this compound.
Materials:
-
Recombinant human Neprilysin (or tissue/cell homogenate)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~540 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration). The final substrate concentration should be close to its Km value (45 µM).
-
Enzyme Preparation: Dilute the Neprilysin enzyme solution in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.
-
Include a "no enzyme" control well containing 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
The final reaction volume is 100 µL.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot. The enzyme activity can be expressed as the change in fluorescence units per minute.
Inhibitor Screening and IC50 Determination
This protocol describes how to assess the potency of potential Neprilysin inhibitors by determining their IC50 value.
Materials:
-
All materials from the General Neprilysin Activity Assay protocol.
-
NEP inhibitor compound(s) of interest.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in DMSO or an appropriate solvent. Further dilute these stock solutions in Assay Buffer.
-
Assay Setup:
-
In the wells of a 96-well plate, add 50 µL of the diluted Neprilysin enzyme solution.
-
Add a small volume (e.g., 1-10 µL) of the serially diluted inhibitor solutions to the respective wells.
-
Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no enzyme" control.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted substrate solution to all wells.
-
Measure the fluorescence kinetically as described in the general activity assay protocol.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for screening potential Neprilysin inhibitors using the this compound substrate.
References
- 1. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins. (1984) | Dominique Florentin | 127 Citations [scispace.com]
Application Notes and Protocols for Measuring Enzyme Activity in Cell Lysates using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-D-Ala-Gly-Phe(pNO2)-Gly is a fluorogenic peptide substrate designed for the sensitive measurement of metalloendopeptidase activity. This substrate is particularly useful for quantifying the activity of Neprilysin (NEP, also known as Neutral Endopeptidase or CD10) and can potentially be adapted for other metalloendopeptidases like Thermolysin. The principle of the assay is based on fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the N-terminal Dansyl group is quenched by the C-terminal p-nitrophenylalanine (pNO2) residue. Upon enzymatic cleavage of the Gly-Phe bond, the Dansyl group is separated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
This document provides detailed application notes and protocols for the use of this compound in measuring enzyme activity in cell lysates, a critical application in basic research and drug development for screening enzyme inhibitors and characterizing cellular processes.
Principle of the Assay
The enzymatic reaction underlying this assay is the hydrolysis of the peptide bond between Glycine and p-nitrophenylalanine. This cleavage event liberates the Dansyl-containing fragment from the quenching effect of the p-nitrophenylalanine residue.
Caption: Enzymatic cleavage of the fluorogenic substrate.
Target Enzymes
-
Neprilysin (NEP): A key enzyme in the degradation of several signaling peptides, including amyloid-beta, enkephalins, and natriuretic peptides.[1][2] Its activity is a target of interest in Alzheimer's disease, cardiovascular diseases, and cancer research.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this fluorogenic substrate. Note: The values for Thermolysin are hypothetical and represent a starting point for assay optimization, as direct literature values with this specific substrate are scarce.
Table 1: Kinetic Parameters of this compound
| Enzyme | Km (µM) | Vmax (µmol/min/mg protein) |
| Neprilysin | 37[3] | 0.72[3] |
| Thermolysin | 20-100 (estimated) | To be determined |
Table 2: Recommended Excitation and Emission Wavelengths
| Fluorophore | Excitation (nm) | Emission (nm) |
| Dansyl | 330-340 | 430-530 |
Note: Optimal wavelengths may vary slightly depending on the specific instrumentation and buffer conditions. It is recommended to perform a wavelength scan to determine the optimal settings for your system.
Experimental Protocols
Part 1: Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for enzyme activity assays.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Protease Inhibitor Cocktail (optional, but recommended)
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure for Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 0.5-1.0 mL for a 10 cm dish).
-
Scrape the cells from the surface and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and re-pellet.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Proceed with steps 5-9 from the adherent cell protocol.
Caption: Workflow for cell lysate preparation.
Part 2: Neprilysin Activity Assay in Cell Lysates
Materials:
-
Cell lysate (prepared as in Part 1)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Neprilysin inhibitor (optional, for control experiments, e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., a 2X working solution for a final concentration of 50 µM).
-
Set up the Assay Plate:
-
Sample Wells: Add 50 µL of cell lysate (diluted in Assay Buffer to a final protein concentration of 10-50 µ g/well ).
-
Inhibitor Control Wells (optional): Pre-incubate 50 µL of cell lysate with an appropriate concentration of a Neprilysin inhibitor for 15-30 minutes before adding the substrate.
-
Blank Wells: Add 50 µL of Assay Buffer.
-
-
Initiate the Reaction: Add 50 µL of the 2X substrate working solution to all wells to bring the final volume to 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Record data every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute per milligram of protein.
-
Part 3: Suggested Protocol for Thermolysin Activity Assay in Cell Lysates
This is a suggested starting point and may require optimization.
Materials:
-
Same as for the Neprilysin assay.
-
Thermolysin inhibitor (optional, for control experiments, e.g., Phosphoramidon).
Protocol:
-
Follow the same steps as for the Neprilysin assay, with the following considerations:
-
pH Optimization: Thermolysin has a broad pH optimum (pH 5-8.5). It is advisable to test a range of pH values for your specific cell lysate to determine the optimal condition.
-
Substrate Concentration: Perform a substrate titration to determine the optimal concentration for your experimental system, starting in the range of 20-100 µM.
-
Signaling Pathways
Neprilysin Signaling
Neprilysin is a cell-surface peptidase that plays a role in terminating peptide signaling by degrading various bioactive peptides. Its downregulation has been implicated in the progression of some cancers.
Caption: Simplified Neprilysin signaling overview.
Thermolysin Enzymatic Reaction
Thermolysin is a zinc-dependent metalloproteinase. Its catalytic mechanism involves the activation of a water molecule by the zinc ion in the active site, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.
Caption: Thermolysin catalytic mechanism.
Conclusion
This compound is a versatile and sensitive tool for the measurement of Neprilysin activity in cell lysates. The provided protocols offer a robust starting point for researchers. While its application for Thermolysin is less documented, the principles of the assay can be adapted for this and potentially other metalloendopeptidases with careful optimization. These assays are invaluable for high-throughput screening of enzyme inhibitors and for elucidating the role of these enzymes in cellular physiology and disease.
References
Troubleshooting & Optimization
Improving low signal-to-noise ratio in Dansyl-D-Ala-Gly-Phe(pNO2)-Gly assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Dansyl-D-Ala-Gly-Phe(pNO2)-Gly assay and improve low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is a fluorescence resonance energy transfer (FRET)-based method used to measure the activity of proteases, most notably Neprilysin (NEP). The substrate peptide, this compound, contains a fluorescent donor (Dansyl) and a quencher acceptor (p-nitro-phenylalanine). In the intact peptide, the close proximity of the donor and quencher results in low fluorescence. When the enzyme cleaves the peptide bond between Gly and Phe(pNO2), the donor and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzyme's activity.
Q2: What are the excitation and emission wavelengths for the Dansyl fluorophore in this assay?
The optimal excitation wavelength for the Dansyl group is approximately 340 nm, and the emission should be monitored at around 520 nm. It is crucial to use appropriate filters or monochromator settings on your fluorescence plate reader to minimize background and spectral overlap.
Q3: What are the common causes of a low signal-to-noise ratio in this assay?
A low signal-to-noise ratio can stem from two main issues: a weak signal (low fluorescence increase) or high background noise (high fluorescence in the absence of or with low enzyme activity). Common culprits include suboptimal reagent concentrations, inactive enzyme, substrate degradation, buffer incompatibility, and high background fluorescence from various sources.
Q4: How can I be sure my enzyme is active?
To confirm enzyme activity, always include a positive control with a known active enzyme preparation. If the positive control also shows low activity, the issue may lie with the enzyme stock, its storage, or the assay conditions. Conversely, if the positive control works well, the problem is likely with your experimental sample.
Q5: What are some known inhibitors of Neprilysin (NEP) that could interfere with the assay?
Several compounds are known to inhibit NEP activity. Thiorphan is a specific and potent competitive inhibitor of NEP and can be used as a negative control to confirm that the observed activity is indeed from NEP. Other common inhibitors include phosphoramidon and sacubitril. If your sample contains any of these or similar compounds, it will result in a reduced signal.
Troubleshooting Guide
Low Signal
| Potential Cause | Recommended Action |
| Inactive or Low Concentration of Enzyme | - Verify the activity of your enzyme stock with a positive control. - Perform an enzyme concentration titration to find the optimal concentration that gives a linear reaction rate over time. - Ensure proper storage of the enzyme at -80°C in aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal Substrate Concentration | - The substrate concentration should be at or above the Michaelis constant (Km) for the enzyme to ensure the reaction is not substrate-limited. The reported Km for an improved version of this substrate is 37 µM.[1] - Perform a substrate titration to determine the optimal concentration for your experimental conditions. |
| Incorrect Assay Buffer Conditions | - The optimal pH for NEP activity is typically around 7.4.[2] Ensure your buffer is at the correct pH. - Some buffer components can interfere with enzyme activity. If possible, test the enzyme activity in a simple buffer like Tris or HEPES. |
| Presence of Inhibitors | - If your sample is a complex mixture, it may contain endogenous inhibitors. - Include a control with a known amount of purified enzyme spiked into your sample matrix to test for inhibitory effects. |
| Incorrect Instrument Settings | - Ensure the excitation and emission wavelengths are set correctly for the Dansyl fluorophore (Ex: ~340 nm, Em: ~520 nm). - Optimize the gain setting on the fluorescence reader to maximize the signal without saturating the detector. |
High Background Noise
| Potential Cause | Recommended Action |
| Autofluorescence of Sample Components | - Run a "sample blank" control containing your sample and buffer but no FRET substrate to measure the intrinsic fluorescence of your sample. Subtract this value from your experimental readings. |
| Autofluorescence of Assay Plate | - Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare your buffers. - Filter-sterilize buffers to remove any potential microbial contamination that could contribute to fluorescence. |
| Substrate Degradation | - Prepare the substrate solution fresh for each experiment and protect it from light. - Run a "no-enzyme" control (substrate in buffer) to assess the level of spontaneous substrate hydrolysis. A high signal in this control indicates substrate instability. |
| Light Scattering | - If your sample is turbid, it can cause light scattering, which increases background noise. Centrifuge your samples to remove any particulate matter before adding them to the assay plate. |
Experimental Protocols
Key Experiment: Optimizing Enzyme Concentration
Objective: To determine the optimal enzyme concentration that results in a linear rate of product formation over a desired time course.
Methodology:
-
Prepare a serial dilution of your enzyme stock in the assay buffer. A suggested starting range is from 1 nM to 100 nM.
-
In a 96-well black microplate, add a fixed, saturating concentration of the this compound substrate to each well.
-
Initiate the reaction by adding the different concentrations of the enzyme to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 340 nm, Em: 520 nm) every 1-2 minutes for 30-60 minutes.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Calculate the initial reaction velocity (the slope of the linear portion of the curve) for each concentration.
-
Select the enzyme concentration that gives a robust, linear increase in fluorescence over your desired assay time.
Data Presentation
Table 1: Troubleshooting Signal-to-Noise Ratio (S/N)
| Observation | Potential Cause | S/N Ratio (Example) | Recommended Action |
| Low Signal, Low Noise | Inactive Enzyme/Substrate | < 2 | Verify enzyme activity and substrate integrity. |
| Low Signal, High Noise | High Background Fluorescence | < 2 | Identify and minimize the source of background (e.g., sample autofluorescence, contaminated buffer). |
| High Signal, High Noise | Sub-optimal Instrument Settings | 2 - 5 | Optimize plate reader gain and wavelength settings. |
| High Signal, Low Noise | Optimal Conditions | > 10 | Proceed with the experiment. |
Table 2: Effect of Reagent Concentration on Assay Performance (Representative Data)
| Enzyme Conc. (nM) | Substrate Conc. (µM) | Initial Velocity (RFU/min) | Signal-to-Background Ratio |
| 5 | 50 | 150 | 8 |
| 10 | 50 | 300 | 15 |
| 20 | 50 | 600 | 30 |
| 10 | 10 | 120 | 12 |
| 10 | 25 | 250 | 14 |
| 10 | 100 | 310 | 15 |
Visualizations
References
Dansyl-D-Ala-Gly-Phe(pNO2)-Gly solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic fluorogenic peptide substrate.[1][2][3] Its primary application is in the determination of Neprilysin (NEP) activity.[1][2][3] NEP, also known as enkephalinase or CD10, is a zinc-metalloendopeptidase that cleaves the peptide at the Gly-Phe(pNO2) bond. This cleavage separates the Dansyl fluorophore from the p-nitrophenyl quenching group, resulting in an increase in fluorescence that can be quantitatively measured.
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₈H₃₂N₆O₉S |
| Molecular Weight | 628.65 g/mol |
| Appearance | Typically a solid powder |
| Excitation Wavelength | ~342 nm |
| Emission Wavelength | ~562 nm |
Data sourced from multiple chemical suppliers.
Q3: How should I store this compound?
For long-term stability, the lyophilized powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving the this compound powder. What should I do?
Difficulty in dissolving this peptide is a common issue, primarily due to the hydrophobic nature of the Dansyl and p-nitrophenyl groups. Here is a step-by-step approach to solubilization:
-
Start with an Organic Solvent: Due to its hydrophobicity, it is recommended to first dissolve the peptide in a small amount of an organic solvent.[4][5][6]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[4] If DMSO is incompatible with your assay, dimethylformamide (DMF) or methanol can be used as alternatives.[4][6]
-
Sonication: To aid dissolution, you can briefly sonicate the solution.[5]
-
Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer to the desired final concentration while vortexing. This gradual dilution is crucial to prevent precipitation.[4]
Q5: My peptide solution appears cloudy or has visible particulates. What does this mean?
A cloudy solution or the presence of particulates indicates that the peptide has not fully dissolved and is likely suspended or aggregated. You can try sonicating the solution to see if it clarifies. If not, the solubility limit in that particular solvent or buffer system may have been exceeded.
Q6: Can I dissolve the peptide directly in my aqueous assay buffer?
Directly dissolving this hydrophobic peptide in an aqueous buffer is often difficult and may lead to incomplete solubilization. It is highly recommended to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into your assay buffer.
Data Presentation: Solubility Summary
| Solvent | Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | Recommended | Dissolves well in most cases.[4] Ideal for creating concentrated stock solutions. Ensure the final DMSO concentration in your assay is compatible with your enzyme and experimental setup. |
| Dimethylformamide (DMF) | Alternative | A suitable alternative if DMSO interferes with the assay.[6] |
| Methanol | Alternative | Can be used as an alternative organic solvent. |
| Water / Aqueous Buffers | Poor | Generally not recommended for initial solubilization due to the peptide's hydrophobicity.[4] |
| Ethanol | Possible Alternative | May be used, but DMSO or DMF are generally preferred for initial dissolution. |
Experimental Protocols
Detailed Protocol: Neprilysin (NEP) Activity Assay
This protocol is a representative method for measuring NEP activity using this compound. Optimization may be required for specific experimental conditions.
Materials:
-
This compound
-
Recombinant human Neprilysin (NEP)
-
Assay Buffer: 50 mM Tris, pH 7.5
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation (Stock Solution):
-
Prepare a 10 mM stock solution of this compound by dissolving the required amount of peptide in 100% DMSO.
-
Vortex until fully dissolved. Store this stock solution at -20°C.
-
-
Substrate Preparation (Working Solution):
-
Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. A common starting point is to use a concentration around the known Km value (approximately 45 µM). The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Enzyme Preparation:
-
Prepare a working solution of recombinant NEP in Assay Buffer. The optimal concentration should be determined empirically, but a starting point could be in the ng/mL range.
-
-
Assay Reaction:
-
Add 50 µL of the NEP working solution to each well of the 96-well plate.
-
Include a negative control with 50 µL of Assay Buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 342 nm and an emission wavelength of approximately 562 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the negative control (substrate auto-hydrolysis) from the rate of the enzyme-containing samples.
-
The rate of fluorescence increase is proportional to the NEP activity.
-
Mandatory Visualizations
Caption: Neprilysin (NEP) signaling pathway overview.
Caption: Experimental workflow for a NEP activity assay.
References
Preventing photobleaching of the dansyl fluorophore
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of the dansyl fluorophore in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my dansyl fluorophore experiments?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as the dansyl group, upon exposure to light. This process leads to a permanent loss of fluorescence. In essence, the light used to excite the dansyl fluorophore and generate a fluorescent signal is also the cause of its eventual destruction.[1][2][3]
This is problematic for several reasons:
-
Loss of Signal: As photobleaching progresses, the fluorescent signal weakens, which can make it difficult to detect, especially for low-abundance targets.[2]
-
Limited Imaging Time: For time-lapse microscopy or experiments requiring long exposure times, photobleaching can severely limit the duration of data acquisition.[4]
Q2: What are the main causes of dansyl fluorophore photobleaching?
The primary cause of photobleaching is the chemical alteration of the fluorophore molecule while it is in an excited state.[5] The process is complex but generally involves two main pathways:
-
Reaction with Molecular Oxygen: When the dansyl fluorophore is excited by light, it can transition from its normal singlet excited state to a longer-lived triplet state. In this triplet state, it can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.[6]
-
Covalent Bond Cleavage: The energy absorbed from the excitation light can also directly lead to the breaking of covalent bonds within the dansyl fluorophore's structure, permanently altering it and destroying its ability to fluoresce.[3]
Q3: How can I minimize photobleaching of my dansyl-labeled samples?
There are several strategies you can employ to reduce the rate of photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity from your microscope's light source that still provides a detectable signal. This can be achieved by using neutral density filters.[1][2][7]
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light. Only illuminate the sample when you are actively acquiring an image.[1][2][7]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[1]
-
Optimize Imaging Buffer: For live-cell imaging or solution-based assays, ensure your buffer composition is optimized for fluorophore stability. This can include the addition of oxygen scavengers and triplet state quenchers.
Troubleshooting Guide
Problem: My dansyl fluorescence signal is fading very quickly during imaging.
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | 1. Reduce Light Source Intensity: Use a lower power setting on your laser or lamp. Insert neutral density (ND) filters to attenuate the excitation light.[1][2] 2. Decrease Exposure Time: Use the shortest camera exposure time that provides an adequate signal-to-noise ratio. 3. Minimize Illumination Time: Avoid prolonged focusing on the sample under fluorescence. Use transmitted light for initial focusing whenever possible.[2] |
| Absence of Antifade Protection | 1. Use a Commercial Antifade Mountant: For fixed samples, use a mounting medium containing an antifade reagent such as ProLong™, Vectashield®, or SlowFade™.[1][4][7] 2. Prepare a Homemade Antifade Solution: For fixed samples, you can prepare a mounting medium containing n-propyl gallate. (See Experimental Protocols section). |
| Oxygen-Mediated Photodamage | 1. Incorporate an Oxygen Scavenging System: For live-cell imaging or in vitro assays, add an enzymatic oxygen scavenging system like glucose oxidase/catalase (GODCAT) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) to your imaging buffer.[8][9][10][11] 2. Use Antioxidants: Add antioxidants like L-ascorbic acid or Trolox to your imaging medium. Trolox can act as both a triplet state quencher and a radical scavenger. |
| Fluorophore in an Unstable Chemical Environment | 1. Check pH of Mounting/Imaging Medium: The fluorescence of the dansyl group can be sensitive to the polarity and pH of its environment. Ensure the pH of your buffer is optimal and stable.[12] 2. Avoid Incompatible Solvents: Dansyl chloride is unstable in dimethyl sulfoxide (DMSO). Do not use DMSO to prepare solutions of the reactive dye.[13] |
Quantitative Data Summary
| Dansyl Derivative | Solvent/Environment | Fluorescence Quantum Yield (ΦF) | Reference |
| Dansyl Glycine | Dioxane | 0.66 | [14] |
| Dansyl Glycine | Water | 0.07 | [14] |
| Dansyl Amide (DAS) | Acetonitrile/PBS (2:1, v/v) | 0.22 | [15] |
| Dansyl Amide N-oxide (DASNox) | Acetonitrile/PBS (2:1, v/v) | 0.01 | [15] |
| Dansyl-based Sensor (Compound 4) | Acetonitrile | 0.55 | [16] |
The following table presents data on the effectiveness of an antifade reagent (Vectashield) on other common fluorophores to provide a general idea of the potential improvement in photostability.
| Fluorophore | Mounting Medium | Fluorescence Half-Life (seconds) | Reference |
| Fluorescein | 90% Glycerol in PBS (pH 8.5) | 9 | [4] |
| Fluorescein | Vectashield | 96 | [4] |
| Tetramethylrhodamine | 90% Glycerol in PBS (pH 8.5) | 7 | [4] |
| Tetramethylrhodamine | Vectashield | 330 | [4] |
| Coumarin | 90% Glycerol in PBS (pH 8.5) | 25 | [4] |
| Coumarin | Vectashield | 106 | [4] |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate Antifade Mounting Medium
This protocol describes how to prepare a simple and effective antifade mounting medium for fixed cells or tissue sections labeled with dansyl fluorophores.[1]
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Dimethyl formamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMF or DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
Prepare the final mounting medium:
-
In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
-
Store the antifade mounting medium at 4°C in the dark.
Protocol 2: Preparation of an Oxygen Scavenging System for Live-Cell Imaging
This protocol provides a method for preparing an imaging buffer containing a Glucose Oxidase/Catalase (GODCAT) oxygen scavenging system to reduce photobleaching in live-cell experiments with dansyl-labeled molecules.
Materials:
-
Imaging buffer appropriate for your cells (e.g., DMEM without phenol red)
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
Procedure:
-
Prepare stock solutions:
-
50% (w/v) Glucose in sterile water.
-
10 mg/mL Glucose Oxidase in a suitable buffer (e.g., PBS).
-
10 mg/mL Catalase in a suitable buffer (e.g., PBS).
-
-
Prepare the final imaging buffer immediately before use:
-
To your imaging buffer, add glucose to a final concentration of 5-10 mM.
-
Add Glucose Oxidase to a final concentration of 20-50 µg/mL.
-
Add Catalase to a final concentration of 20-50 µg/mL.
-
-
Gently mix the solution and allow it to equilibrate for a few minutes before adding it to your sample.
Visualizations
Caption: The photobleaching pathway of the dansyl fluorophore.
References
- 1. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. SlowFade Antifade Reagents | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 14. Dansyl glycine [omlc.org]
- 15. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inner filter effect in Dansyl-D-Ala-Gly-Phe(pNO2)-Gly assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Dansyl-D-Ala-Gly-Phe(pNO2)-Gly substrate in enzymatic assays, with a special focus on addressing the inner filter effect.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Understanding the Assay and the Inner Filter Effect
Q1: What is the principle of the this compound assay?
A1: This is a fluorogenic assay based on the principle of Förster Resonance Energy Transfer (FRET). The this compound peptide contains a fluorescent donor (dansyl group) and a quencher (p-nitrophenylalanine, pNO2). In the intact peptide, the close proximity of the quencher to the dansyl group suppresses its fluorescence. When an enzyme, such as Neprilysin (NEP), cleaves the peptide bond between the Gly and Phe(pNO2) residues, the dansyl group is separated from the quencher. This separation relieves the quenching effect, leading to a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Q2: What is the Inner Filter Effect (IFE) and how does it affect my assay?
A2: The inner filter effect is an artifact in fluorescence measurements where the observed fluorescence intensity is reduced due to the absorption of excitation and/or emitted light by components in the sample.[1] This leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal, particularly at higher concentrations. There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[1]
-
Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[1]
In the context of your assay, high concentrations of the substrate, the cleaved products, or other components in your sample (e.g., test compounds in a drug screening assay) can cause IFE, leading to an underestimation of the true enzyme activity.
Q3: When should I be concerned about the inner filter effect in my this compound assay?
A3: You should be concerned about IFE under the following circumstances:
-
High Substrate Concentrations: Using substrate concentrations that result in a high absorbance at the excitation or emission wavelengths of the dansyl fluorophore. A general rule of thumb is to keep the total absorbance of the sample below 0.1 to minimize IFE.[1]
-
Colored or Turbid Samples: If your samples, including those with test compounds, have a noticeable color or turbidity.
-
Non-linear Reaction Progress Curves: If you observe that the rate of fluorescence increase is not linear over time, especially at the beginning of the reaction.
-
Screening Compound Libraries: When screening diverse compound libraries, as many compounds can absorb light in the UV-Vis range and interfere with the assay.
Section 2: Troubleshooting Common Assay Problems
Q4: I am observing a high background fluorescence signal before adding the enzyme. What could be the cause?
A4: High background fluorescence can be attributed to several factors:
-
Substrate Purity: The this compound substrate may contain impurities, including free dansyl groups, that are not effectively quenched. Ensure you are using a high-purity substrate.
-
Autofluorescence of Assay Components: The assay buffer, microplate, or test compounds may be autofluorescent at the excitation and emission wavelengths used. It is crucial to measure the fluorescence of a "no enzyme" control to determine the background signal.
-
Solvent Effects: The solvent used to dissolve the substrate or test compounds (e.g., DMSO) might contribute to the background fluorescence. Always include a vehicle control in your experiments.
Q5: My fluorescence signal is very low, or I am not seeing an increase in fluorescence after adding the enzyme. What should I check?
A5: A weak or absent signal can stem from several issues:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Always include a positive control with a known active enzyme to verify its functionality.
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. Ensure that your assay buffer and conditions are optimal for your enzyme of interest.
-
Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for the dansyl fluorophore.
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzyme. This is particularly relevant when working with complex biological samples or screening for inhibitors.
Q6: The relationship between my enzyme concentration and the reaction rate is not linear. Why is this happening?
A6: While often assumed to be linear, this relationship can deviate for several reasons:
-
Inner Filter Effect: As the enzyme concentration increases, the substrate is consumed more rapidly, leading to a higher concentration of the fluorescent product. This can cause IFE and result in a flattening of the curve at higher enzyme concentrations.
-
Substrate Depletion: At high enzyme concentrations, the substrate may be rapidly depleted, causing the reaction rate to slow down and deviate from linearity.
-
Enzyme Aggregation: At very high concentrations, some enzymes may aggregate, leading to a loss of specific activity.
Experimental Protocols
General Protocol for a Neprilysin (NEP) Assay using this compound
This protocol provides a general framework. Optimal conditions, particularly substrate and enzyme concentrations, should be determined empirically for your specific experimental setup.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20. The exact composition may be protease-dependent.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of Neprilysin in assay buffer.
-
Test Compounds/Controls: Prepare stock solutions of test compounds and controls (positive inhibitor and vehicle) at various concentrations.
2. Assay Procedure:
-
Add a small volume of the test compound or control to the wells of a microplate.
-
Add the Neprilysin solution to the wells and incubate for a pre-determined time at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 335-340 nm, Em: 510-520 nm).
-
Monitor the fluorescence signal over time in kinetic mode.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of increase in fluorescence) for each well from the linear portion of the progress curve.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Protocol for Correcting for the Inner Filter Effect
This protocol describes how to correct for the inner filter effect using absorbance measurements.
1. Materials:
-
Spectrophotometer capable of measuring absorbance in a microplate format.
-
Fluorometer.
2. Methodology:
-
Measure Absorbance: For each well of your experimental plate, measure the absorbance at both the excitation wavelength (A_ex) and the emission wavelength (A_em) of the dansyl fluorophore.
-
Calculate Correction Factor: Use the following formula to calculate the corrected fluorescence intensity (F_corrected):
F_corrected = F_observed * 10^((A_ex + A_em) / 2) [2]
Where:
-
F_observed is the measured fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
-
Apply Correction: Apply this correction factor to your fluorescence data to obtain a more accurate representation of the enzyme activity.
Quantitative Data
Table 1: Spectroscopic Properties of the Dansyl Fluorophore
| Parameter | Value | Reference |
| Excitation Maximum (λ_ex) | ~335 nm | [3] |
| Emission Maximum (λ_em) | ~518 nm | [3] |
| Molar Extinction Coefficient (at ~338.5 nm) | 4,300 cm⁻¹M⁻¹ | [4] |
Note: The exact excitation and emission maxima and quantum yield of the dansyl group can be influenced by the solvent environment. It is recommended to determine the optimal wavelengths for your specific assay buffer.
Table 2: Recommended Concentration Ranges (To be optimized)
| Component | Starting Concentration Range | Notes |
| This compound | 10 - 100 µM | The final concentration should ideally be at or below the Km value to ensure the reaction rate is proportional to enzyme concentration. |
| Neprilysin (NEP) | 1 - 20 ng/mL | The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined to ensure a linear reaction rate over the desired time course. |
Visualizations
Caption: Enzymatic cleavage of the FRET substrate.
Caption: Decision workflow for IFE correction.
References
Effect of pH on Dansyl-D-Ala-Gly-Phe(pNO2)-Gly assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Dansyl-D-Ala-Gly-Phe(pNO2)-Gly fluorogenic substrate to assay enzyme activity, with a specific focus on the effect of pH on assay performance.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Question: I am not observing the expected increase in fluorescence after adding the enzyme to the this compound substrate. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | The activity of Neutral Endopeptidase (NEP), the primary enzyme target for this substrate, is highly pH-dependent. Activity is significantly lower at acidic pH values (e.g., below 6.0). |
| Solution: Ensure the assay buffer pH is within the optimal range for NEP, typically pH 6.5 - 7.5 . Verify the pH of your final reaction mixture. It is recommended to perform a pH optimization experiment to determine the ideal pH for your specific experimental conditions. | |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. |
| Solution: Confirm the activity of your enzyme stock using a positive control. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Check for potential inhibitors in your sample or buffer, such as metal chelators (e.g., EDTA), as NEP is a zinc-metalloprotease. | |
| Incorrect Wavelengths | The fluorescence plate reader is not set to the correct excitation and emission wavelengths for the dansyl fluorophore. |
| Solution: Set the plate reader to the appropriate wavelengths for dansyl: Excitation (Ex) ≈ 340 nm and Emission (Em) ≈ 540 nm . Wavelengths can be optimized for your specific instrument. | |
| Substrate Degradation | The this compound substrate may have degraded due to improper storage or exposure to light. |
| Solution: Store the substrate stock solution protected from light at -20°C or below. Prepare fresh working solutions for each experiment. |
Issue 2: High Background Fluorescence
Question: My negative control wells (without enzyme) are showing a high fluorescence signal. What could be causing this?
| Potential Cause | Troubleshooting Steps & Solutions |
| Substrate Autohydrolysis | The substrate may be spontaneously hydrolyzing in the assay buffer, leading to the release of the fluorescent dansyl group. This can sometimes be pH-dependent. |
| Solution: Prepare fresh substrate solution immediately before use. Run a control with only the substrate in the assay buffer to monitor the rate of autohydrolysis over time. If significant, consider adjusting the buffer composition or pH. | |
| Autofluorescent Compounds | Components in your sample or assay buffer may be inherently fluorescent at the wavelengths used for detection. |
| Solution: Test the fluorescence of all individual components (buffer, sample matrix, etc.) at the assay wavelengths. If a component is autofluorescent, you may need to subtract its signal from the experimental wells, though this can reduce assay sensitivity. | |
| Contamination | Reagents or labware may be contaminated with a protease that can cleave the substrate. |
| Solution: Use high-purity, sterile reagents and disposable labware. Ensure proper aseptic technique to prevent microbial contamination, which can be a source of proteases. |
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am observing high variability between replicate wells and experiments. What are the likely reasons?
| Potential Cause | Troubleshooting Steps & Solutions |
| pH Fluctuation | Small variations in the pH of the assay buffer between experiments or even across a single plate can lead to significant differences in enzyme activity and fluorescence intensity. |
| Solution: Prepare a large batch of assay buffer and verify its pH before each use. Ensure thorough mixing of all components in the reaction wells. | |
| Temperature Instability | Enzyme kinetics are sensitive to temperature. Fluctuations in the incubation temperature can affect the reaction rate. |
| Solution: Pre-incubate all reagents and the microplate at the desired assay temperature. Use a temperature-controlled plate reader or incubator. | |
| Pipetting Inaccuracies | Inconsistent volumes of enzyme, substrate, or other reagents will lead to variability in the results. |
| Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
The optimal pH for this assay is primarily determined by the pH-activity profile of the target enzyme, Neutral Endopeptidase (NEP). Generally, NEP exhibits optimal activity in a neutral to slightly acidic pH range, typically between pH 6.5 and 7.5 . At pH values below 6.0, the activity of NEP is significantly reduced.[1][2] It is highly recommended to perform a pH optimization experiment for your specific enzyme source and experimental conditions.
Q2: How does pH affect the fluorescence of the dansyl group?
The fluorescence of the dansyl group can be pH-sensitive. In highly acidic conditions (typically below pH 4), the dimethylamino group of the dansyl moiety can become protonated, leading to a decrease in fluorescence quantum yield or a shift in the emission spectrum.[3][4] Within the optimal pH range for the NEP assay (pH 6.5-7.5), the fluorescence of the dansyl group is generally stable. However, it is important to be aware of this potential artifact, especially when testing inhibitors that may alter the pH of the reaction mixture.
Q3: Can pH affect the quenching efficiency of the p-nitrophenylalanine (pNO2-Phe) residue?
The absorbance spectrum of p-nitrophenol, a related compound, can be pH-dependent.[5][6] While the p-nitrophenylalanine residue within the peptide is less likely to undergo significant spectral shifts in the optimal pH range of the assay, large deviations in pH could potentially alter its absorbance spectrum and thus its efficiency as a quencher. This could lead to changes in background fluorescence that are independent of enzyme activity.
Q4: What buffer systems are recommended for this assay?
Commonly used buffers for NEP assays include HEPES , Tris-HCl , and phosphate buffers . When choosing a buffer, ensure its pKa is close to the desired assay pH to provide adequate buffering capacity. For example, HEPES (pKa ≈ 7.5) is a good choice for assays conducted around pH 7.0-7.5. Avoid buffers containing metal chelators like EDTA, as NEP is a zinc-metalloprotease and will be inhibited.
Q5: How can I perform a pH optimization experiment?
To determine the optimal pH for your assay, you can set up a series of reactions with identical concentrations of enzyme and substrate in buffers of varying pH values (e.g., in 0.5 pH unit increments from pH 5.5 to 8.5). The pH at which the highest reaction velocity (rate of fluorescence increase) is observed will be the optimal pH for your experimental conditions.
Experimental Protocols
Protocol 1: pH Optimization of the this compound Assay
-
Prepare a series of assay buffers: Prepare buffers with a range of pH values (e.g., 50 mM HEPES at pH 6.0, 6.5, 7.0, 7.5, and 8.0).
-
Prepare reagents:
-
Enzyme solution: Dilute the NEP enzyme stock to the desired working concentration in each of the prepared assay buffers.
-
Substrate solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in each assay buffer.
-
-
Assay setup:
-
In a 96-well microplate, add the enzyme solution for each pH to be tested.
-
Include negative controls for each pH containing buffer but no enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Ex/Em ≈ 340/540 nm). Collect data every 1-2 minutes for 30-60 minutes.
-
Data analysis:
-
For each pH, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ values against the corresponding pH values to determine the optimal pH.
-
Visualizations
Caption: Principle of the this compound assay.
Caption: Troubleshooting workflow for the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fluorogenic Peptide Substrate Assays
Welcome to the technical support center for fluorogenic peptide substrate assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in fluorogenic peptide substrate assays?
A: Common interferences can be broadly categorized as either compound-related or assay condition-related. These include:
-
Autofluorescence: Intrinsic fluorescence from test compounds, buffers, or biological samples that increases background signal.[1][2][3]
-
Inner Filter Effect (IFE): Absorption of excitation or emission light by assay components (including the test compound), leading to artificially low fluorescence readings.[4][5][6]
-
Substrate or Product Instability: Degradation of the peptide substrate or fluorescent product over time, causing signal drift.
-
Enzyme Instability: Loss of enzyme activity due to factors like temperature, pH, or prolonged incubation.
-
Reagent-Related Issues: Interference from solvents like DMSO, or reactivity of compounds with assay components.[7][8][9]
-
Light Scattering: Caused by precipitated compounds or particulate matter in the well, leading to erratic readings.
Q2: What type of microplate is best for minimizing background in fluorescence assays?
A: For fluorescence-based assays, it is highly recommended to use black, opaque microplates, preferably with clear bottoms if imaging is required.[10][11] The black walls are crucial for minimizing light scatter and reducing background fluorescence from neighboring wells, which improves the signal-to-noise ratio.[10][11]
Q3: How do I determine the optimal enzyme and substrate concentrations for my assay?
A: The ideal concentrations depend on the specific enzyme-substrate pair. It is recommended to first determine the Michaelis-Menten constant (Km) for your substrate. A good starting point for the assay is to use a substrate concentration at or just above the Km value to ensure the reaction rate is sensitive to inhibition. The enzyme concentration should be titrated to ensure that only a small fraction (typically 5-10%) of the substrate is consumed during the intended assay duration to maintain initial velocity conditions.[10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Background Fluorescence
High signal in your negative control wells (e.g., no enzyme) reduces the dynamic range and sensitivity of the assay.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Autofluorescent Test Compounds | 1. Pre-read the plate after compound addition but before adding the substrate or enzyme.[12] 2. Subtract the background fluorescence from each well. 3. If autofluorescence is high, consider using red-shifted fluorophores, as compounds are less likely to fluoresce at longer wavelengths.[1][2] |
| Contaminated or Autofluorescent Reagents | 1. Measure the fluorescence of individual assay components (buffer, substrate solution) to identify the source.[10] 2. Use high-purity reagents and solvents (e.g., HPLC-grade water).[10] 3. If using cell culture media, switch to a phenol red-free formulation, as phenol red is fluorescent.[3] |
| Substrate Instability/Spontaneous Hydrolysis | 1. Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time.[10] 2. If the signal increases, the substrate is unstable. Consider adjusting the buffer pH or consulting the substrate manufacturer. |
| Microplate Autofluorescence | 1. Ensure you are using black-walled microplates.[10][11] 2. Test different brands of microplates, as some plastics have lower intrinsic fluorescence. |
Troubleshooting Workflow: High Background Signal
This diagram outlines a logical workflow for diagnosing the cause of high background fluorescence.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. v-autos.com [v-autos.com]
- 6. srs.tcu.edu [srs.tcu.edu]
- 7. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for substrate instability in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding substrate instability in solution. It is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments related to substrate instability.
Q1: My substrate is precipitating out of solution. What should I do?
A1: Substrate precipitation can occur for several reasons, primarily related to solubility limits being exceeded. Here are steps to troubleshoot this issue:
-
Verify Solubility: Confirm the solubility of your substrate in the current solvent. It's possible the concentration is too high.
-
Adjust pH: The solubility of many compounds is pH-dependent. Ensure the pH of your solution is optimal for keeping your substrate dissolved.[1] A suboptimal pH can lead to precipitation.[1]
-
Incorporate a Co-solvent: For hydrophobic compounds, adding a small amount of a water-miscible organic co-solvent can significantly increase solubility.[2][3][4] Common co-solvents include DMSO, ethanol, or methanol.[2][5]
-
Control Temperature: Temperature can affect solubility. Ensure your working temperature is appropriate. For some compounds, a slight increase in temperature can improve solubility, but be cautious as this can also increase degradation rates.[6][7]
-
Check for Contamination: Contaminants can sometimes act as nucleation sites for precipitation. Ensure all your labware is clean.
-
Mixing Order: The sequence of adding reagents can be critical. Highly concentrated stock solutions mixed improperly can cause localized precipitation.[1] It's often best to add components to a larger volume of the final solvent.
Q2: My assay results are inconsistent, and I suspect substrate degradation. How can I confirm this and prevent it?
A2: Inconsistent results are a common sign of substrate degradation. To confirm and address this:
-
Perform a Stability Study: A forced degradation study can help identify the conditions under which your substrate is unstable.[8][9][10] This involves intentionally exposing the substrate to stressors like acid, base, heat, light, and oxidation to understand its degradation pathways.[8][10]
-
Analyze by HPLC or LC-MS: Use chromatographic methods to check for the appearance of degradation products over time in your assay solution. A decrease in the peak area of the parent substrate and the emergence of new peaks indicate degradation.
-
Control Environmental Factors:
-
Temperature: Store substrate solutions at the recommended temperature, typically cold (2-8°C) or frozen (-20°C to -80°C), and minimize time at room temperature.[11][12][13] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[11][13]
-
Light: Protect light-sensitive substrates by using amber vials or covering containers with foil.[14][15]
-
pH: Maintain the optimal pH for stability using a suitable buffer system.[14][16][17] Both acidic and basic conditions can catalyze hydrolysis.[15][16]
-
Oxidation: If the substrate is prone to oxidation, consider degassing the solvent or adding antioxidants.[15]
-
-
Prepare Fresh Solutions: Whenever possible, prepare substrate solutions fresh for each experiment to minimize the opportunity for degradation.
Q3: I'm observing a high background signal in my assay. Could this be related to substrate instability?
A3: Yes, a high background signal can be a consequence of substrate instability.
-
Spontaneous Breakdown: The substrate might be breaking down non-enzymatically into a product that is detected by your assay, leading to a false positive signal.
-
Precipitation Interference: In absorbance or fluorescence-based assays, substrate precipitation can scatter light, leading to an artificially high reading.[18] In ELISA, over-reaction with the substrate can also cause precipitation and high background.[18][19]
-
To mitigate this:
-
Run a "substrate only" control (without enzyme or other reaction components) to measure the rate of non-enzymatic signal generation.
-
Visually inspect your assay wells for any signs of precipitation.
-
Optimize the substrate concentration; using a concentration that is too high can sometimes lead to these issues.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common causes of substrate instability?
A4: The primary factors that lead to substrate instability in solution are:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic pH.[8][15]
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.[20][15]
-
Photodegradation: Degradation upon exposure to UV or visible light.[8][14]
-
Thermal Degradation: Increased temperature can accelerate the rate of all chemical degradation reactions.[8][16]
-
Poor Solubility: Leading to precipitation and inaccurate concentrations.[2]
-
Microbial Contamination: Microbes can metabolize the substrate, leading to its degradation.
Q5: How does pH affect substrate stability?
A5: The pH of a solution is a critical factor for substrate stability.[14][16]
-
Acid/Base Catalysis: Extreme pH values (both low and high) can directly catalyze the hydrolysis of susceptible functional groups (e.g., esters, amides) on the substrate molecule.[16]
-
Solubility: The ionization state of a substrate can change with pH, which in turn affects its solubility. A substrate might be soluble at one pH but precipitate at another.[1]
-
Conformational Changes: For protein or peptide substrates, pH can alter their three-dimensional structure, potentially making them more prone to degradation.
Q6: What are some common stabilizing agents and how do they work?
A6: Various additives can be used to enhance substrate stability:
-
Buffers: Maintain a constant pH to prevent acid or base-catalyzed degradation.
-
Co-solvents: Such as DMSO, ethanol, and polyethylene glycols (PEGs), increase the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Antioxidants: Agents like ascorbic acid, BHT (butylated hydroxytoluene), or DTT (dithiothreitol) protect against oxidative degradation by scavenging free radicals.
-
Chelating Agents: EDTA can bind metal ions that might catalyze oxidative reactions.
-
Cryoprotectants: Glycerol or ethylene glycol are often added to solutions stored at freezing temperatures to prevent damage from ice crystal formation and to maintain enzyme/substrate integrity during freeze-thaw cycles.[11]
Q7: How should I properly store my substrate solutions?
A7: Proper storage is crucial for maintaining substrate integrity.[12]
-
Temperature: Follow the manufacturer's recommendations. Generally, this means refrigeration (2-8°C) for short-term storage and freezing (-20°C or -80°C) for long-term storage.[12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade sensitive molecules, store solutions in single-use aliquots.[11][13]
-
Light Protection: Use amber vials or wrap containers in aluminum foil for light-sensitive compounds.[15]
-
Container Type: Use appropriate containers. For example, some compounds can adsorb to glass surfaces, making polypropylene tubes a better choice. Ensure containers are tightly sealed to prevent evaporation and contamination.[21]
Data Presentation
Table 1: Effect of Co-solvents on the Solubility of a Hypothetical Hydrophobic Substrate
| Co-solvent (5% v/v in Aqueous Buffer) | Solubility (mg/mL) | Fold Increase vs. Buffer Only |
| None (Buffer Only) | 0.1 | 1.0 |
| Ethanol | 1.5 | 15 |
| Propylene Glycol | 2.2 | 22 |
| DMSO | 5.8 | 58 |
| Polyethylene Glycol 400 (PEG-400) | 3.5 | 35 |
This table illustrates how the addition of a small percentage of a co-solvent can dramatically improve the solubility of a poorly soluble compound.[2]
Experimental Protocols
Protocol: Forced Degradation Study for a Substrate
A forced degradation study is essential for understanding the intrinsic stability of a substrate and for developing stability-indicating analytical methods.[9]
Objective: To identify potential degradation products and pathways of a substrate under various stress conditions.
Materials:
-
Substrate of interest
-
Appropriate solvents (e.g., water, methanol, acetonitrile)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, pH meter, and photostability chamber
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the substrate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Set Up Stress Conditions: For each condition, prepare a sample of the substrate solution. Also, prepare a control sample stored under normal conditions (e.g., 4°C, protected from light). The goal is to achieve 5-20% degradation.[8][22]
-
Acid Hydrolysis: Add 0.1 N HCl to the substrate solution. Incubate at 60°C for up to 2 hours.[8]
-
Base Hydrolysis: Add 0.1 N NaOH to the substrate solution. Incubate at 60°C for up to 2 hours.[8]
-
Oxidation: Add 3% H₂O₂ to the substrate solution. Keep at room temperature for up to 2 hours.[8]
-
Thermal Stress: Place the substrate solution (or solid substrate) in an oven at a high temperature (e.g., 70-105°C) for 24-72 hours.[8][20]
-
Photolytic Stress: Expose the substrate solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[8][10]
-
-
Neutralization (for acid/base samples): After the incubation period, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by a suitable chromatographic method (e.g., HPLC).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation of the main substrate peak.
-
Identify and quantify any major degradation products.
-
Ensure the analytical method can separate the degradation peaks from the main substrate peak (peak purity analysis).
-
Visualizations
Caption: A workflow for troubleshooting substrate instability issues.
Caption: Common chemical degradation pathways for substrates in solution.
References
- 1. frontrowag.com [frontrowag.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research on Optimising Thermal Barrier Coating Removal Processes Based on Plasma Electrolysis Technology [mdpi.com]
- 7. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs | MDPI [mdpi.com]
- 8. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. sgs.com [sgs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijrpp.com [ijrpp.com]
- 21. quora.com [quora.com]
- 22. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Researcher's Guide to Neprilysin FRET Substrates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Neprilysin (NEP) activity. This guide provides a detailed comparison of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly with other commercially available Förster Resonance Energy Transfer (FRET) substrates for NEP, supported by experimental data and protocols to aid in your research endeavors.
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides. Its involvement in cardiovascular regulation and the clearance of amyloid-beta peptides in the brain has made it a significant therapeutic target for conditions such as heart failure and Alzheimer's disease. The quantification of NEP activity is therefore essential in both basic research and drug discovery. FRET substrates offer a sensitive and continuous method for this purpose.
This guide focuses on the comparative performance of this compound and other popular FRET substrates, providing a clear overview of their kinetic properties and practical application in NEP activity assays.
Performance Comparison of NEP FRET Substrates
The efficiency of a FRET substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency of the enzyme is best represented by the kcat/Km ratio. The choice of fluorophore and quencher also influences the signal-to-background ratio and the optimal excitation and emission wavelengths.
Below is a summary of the key performance indicators for this compound and other commonly used NEP FRET substrates.
| Substrate (Fluorophore/Quencher) | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| Dansyl/p-Nitrophenylalanine | This compound | 45 | 0.98 | 2.18 x 10⁴ | 342 | 562 |
| Abz/Dnp | Abz-RGFK(Dnp)-OH | 14 | 0.82 | 5.86 x 10⁴ | 320 | 420 |
| Abz/Dnp | Abz-RRFK(Dnp)-OH | 25.9 | 1.83 | 7.07 x 10⁴ | 320 | 420 |
| Mca/Dnp | Mca-RPPGFSAFK(Dnp)-OH | N/A | N/A | N/A | 325 | 392 |
| EDANS/DABCYL | DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | ~1500 (for Renin) | N/A | N/A | 340 | 490 |
Experimental Protocols
Accurate and reproducible results depend on meticulously followed experimental protocols. Below are detailed methodologies for performing NEP activity assays using Dansyl- and Abz-based FRET substrates.
Protocol 1: NEP Activity Assay using this compound
1. Materials:
-
Recombinant human NEP
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
NEP inhibitor (e.g., Phosphoramidon or Thiorphan) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the NEP enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor controls, add 10 µL of the NEP inhibitor to the respective wells.
-
Add 20 µL of the diluted NEP enzyme solution to the sample and inhibitor control wells. Add 20 µL of Assay Buffer to the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at 342 nm and emission at 562 nm.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve. The NEP activity is proportional to the slope of this line.
Protocol 2: NEP Activity Assay using Abz-based FRET Substrate
This protocol is based on the use of a commercially available NEP activity assay kit which utilizes an o-aminobenzoic acid (Abz)-based peptide.[1]
1. Materials:
-
NEP Assay Buffer (e.g., 40 mL provided in a kit)[1]
-
Recombinant Neprilysin (lyophilized)[1]
-
NEP Substrate (in DMSO)[1]
-
Abz-Standard (1 mM) for generating a standard curve[1]
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a 100 µM solution of Abz-Standard by diluting 10 µL of the 1 mM stock with 90 µL of NEP Assay Buffer.
-
Perform serial dilutions to generate standards ranging from 0 to 10 nmol/well.[1]
-
-
Assay Setup:
-
Add samples (e.g., tissue homogenates, cell lysates) to the wells.
-
For a positive control, add 4-10 µL of reconstituted Neprilysin.
-
Adjust the volume in all wells to 90 µL with NEP Assay Buffer equilibrated to 37°C.[1]
-
-
Initiate Reaction: Add 10 µL of the NEP Substrate Working Solution to each well. For the sample background control, add 10 µL of NEP Assay Buffer. The total volume will be 100 µL.[1]
-
Fluorescence Measurement: Measure fluorescence in kinetic mode at 37°C for 1-2 hours with excitation at 330 nm and emission at 430 nm. Standards can be read in endpoint mode.[1]
-
Data Analysis: Choose two time points (t1 and t2) in the linear range of the kinetic plot and obtain the corresponding fluorescence values (RFU1 and RFU2). Calculate the change in fluorescence over time to determine the enzyme activity.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a suitable FRET substrate for neprilysin activity assays is a critical step in obtaining reliable and reproducible data. This compound remains a widely used and effective substrate. However, for researchers seeking higher catalytic efficiency, substrates utilizing the Abz/Dnp FRET pair, such as Abz-RGFK(Dnp)-OH and Abz-RRFK(Dnp)-OH, may offer a superior alternative. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research, ultimately contributing to a better understanding of neprilysin's role in health and disease.
References
Unveiling the Specificity of a Fluorescent Protease Substrate: A Comparative Guide to the Cross-Reactivity of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
For researchers, scientists, and drug development professionals, selecting the right tool to probe enzyme activity is paramount. This guide provides a detailed comparison of the fluorescent peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, and its cross-reactivity with various proteases. By presenting experimental data and detailed protocols, this document serves as a crucial resource for accurately interpreting research findings and advancing drug discovery efforts.
The synthetic peptide, this compound, is a well-established fluorogenic substrate primarily used for the sensitive determination of Neprilysin (NEP) activity. Neprilysin, also known as neutral endopeptidase (NEP) or enkephalinase, is a zinc-dependent metalloprotease involved in the degradation of several signaling peptides. The cleavage of this substrate by NEP results in the release of the dansyl group from the quenching effect of the p-nitrophenylalanine residue, leading to a measurable increase in fluorescence. This property makes it a valuable tool in high-throughput screening and kinetic analysis of NEP.
However, the utility of any enzyme substrate is intrinsically linked to its specificity. Cross-reactivity with other proteases can lead to misinterpretation of experimental results and the erroneous identification of off-target effects in drug development. This guide explores the known cross-reactivity of this compound with other key proteases.
Quantitative Comparison of Protease Cross-Reactivity
While this compound is predominantly hydrolyzed by Neprilysin, evidence suggests a degree of cross-reactivity with Angiotensin-Converting Enzyme (ACE), another key metalloprotease. The development of a modified substrate, Dansyl-Gly-(p-NO2)Phe-beta-Ala, was specifically aimed at eliminating this "residual sensitivity" towards ACE, thereby underscoring the existence of this off-target activity.[1]
The following table summarizes the known and potential cross-reactivity of this compound with a selection of proteases.
| Protease | Protease Class | Reported Reactivity with this compound | Supporting Evidence |
| Neprilysin (NEP) | Zinc Metalloprotease | High | Primary target; extensively documented as a sensitive substrate. |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloprotease | Low / Trace | A modified substrate was developed to eliminate residual sensitivity to ACE.[1] |
| Thermolysin | Zinc Metalloprotease | Not Reported | Shares some substrate specificities with NEP, but specific data for this substrate is lacking. |
| Matrix Metalloproteinases (MMPs) | Zinc Metalloprotease | Not Reported | Generally possess different substrate preferences compared to NEP. |
| Serine Proteases (e.g., Trypsin, Chymotrypsin) | Serine Protease | Not Reported | Unlikely to cleave efficiently due to different catalytic mechanisms and substrate recognition sites. |
| Cysteine Proteases (e.g., Caspases, Cathepsins) | Cysteine Protease | Not Reported | Different active site chemistry and substrate specificity make significant cleavage improbable. |
| Aspartic Proteases (e.g., Pepsin, BACE1) | Aspartic Protease | Not Reported | Distinct catalytic mechanism and substrate requirements suggest low to no cross-reactivity. |
Experimental Protocols
To enable researchers to independently verify and extend these findings, detailed experimental protocols for assessing the cross-reactivity of this compound are provided below.
General Protocol for Assessing Protease Cross-Reactivity
This protocol outlines a method to compare the cleavage of this compound by a panel of proteases.
Materials:
-
This compound substrate
-
Recombinant human Neprilysin (positive control)
-
Recombinant human Angiotensin-Converting Enzyme
-
Other proteases of interest (e.g., Thermolysin, Trypsin, MMPs)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~540 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
Enzyme Preparation: Prepare stock solutions of each protease in Assay Buffer. Perform serial dilutions to obtain a range of enzyme concentrations for activity determination.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Protease solution (or buffer for no-enzyme control)
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction: Add the this compound substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record measurements at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
For each protease, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Subtract the rate of the no-enzyme control (background fluorescence increase).
-
Compare the reaction velocities of the different proteases at the same concentration to determine the relative cross-reactivity.
-
For a more detailed comparison, determine the kinetic parameters (Km and Vmax) for each enzyme by measuring the initial velocities at varying substrate concentrations.
-
Visualizing the Experimental and Biological Context
To further aid in the understanding of the experimental workflow and the biological relevance of Neprilysin, the following diagrams are provided.
Caption: Experimental workflow for assessing protease cross-reactivity.
Caption: Simplified Neprilysin signaling pathway.
Conclusion
This compound remains a highly valuable and sensitive substrate for the specific measurement of Neprilysin activity. While its primary target is well-established, researchers should be cognizant of the potential for low-level cross-reactivity with Angiotensin-Converting Enzyme. For studies where absolute specificity is critical, the use of more selective substrates or the inclusion of specific ACE inhibitors as controls is recommended. The protocols and data presented in this guide are intended to empower researchers to make informed decisions in their experimental design and to accurately interpret the valuable data generated using this versatile fluorescent substrate.
References
A Head-to-Head Comparison: The Superiority of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly in Protease Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of proteases, the choice of substrate is a critical determinant of assay sensitivity, specificity, and overall data quality. This guide provides an in-depth comparison of the fluorogenic substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, with traditional colorimetric substrates, offering experimental insights into its distinct advantages.
The fluorogenic substrate this compound is a specialized synthetic peptide designed for the sensitive detection of neutral endopeptidase (NEP) activity, also known as neprilysin. Its operational principle is based on Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for a highly sensitive and continuous measurement of enzyme activity. In its intact form, the fluorescence of the dansyl group is quenched by the p-nitroaniline (pNO2) group. Upon enzymatic cleavage of the peptide bond between Gly and Phe(pNO2) by NEP, the dansyl fluorophore and the quencher are separated, leading to a measurable increase in fluorescence.
In contrast, colorimetric protease assays typically rely on the enzymatic release of a chromophore, such as p-nitroaniline, from a synthetic peptide substrate like N-Succinyl-Ala-Ala-Ala-p-nitroanilide. The resulting change in color is then quantified spectrophotometrically. While straightforward and cost-effective, these methods often lack the sensitivity required for detecting low levels of enzyme activity.
Key Performance Advantages of this compound
The primary advantages of using the Dansyl-based FRET substrate over conventional colorimetric substrates lie in its superior sensitivity, specificity, and amenability to high-throughput screening.
-
Improved Specificity and Continuous Monitoring: The design of FRET-based substrates can be highly specific to the target protease. The peptide sequence this compound is specifically recognized and cleaved by NEP.[3][4] This specificity minimizes off-target reactions and reduces background noise. Furthermore, the continuous nature of the fluorescent signal allows for real-time kinetic studies, providing valuable insights into enzyme kinetics and inhibitor efficacy.
-
Wider Dynamic Range: Fluorescent assays often exhibit a broader dynamic range compared to their colorimetric counterparts. Colorimetric assays can be limited by the absorbance capacity of the solution, leading to saturation at high substrate concentrations.[5] Fluorescent assays, on the other hand, can accurately measure a wider range of product concentrations.
Quantitative Performance Comparison
While a direct experimental comparison between this compound and a colorimetric substrate for Neutral Endopeptidase (NEP) is not available in the public literature, we can infer the performance advantages from typical characteristics of each assay type. The following table summarizes the expected performance differences based on the principles of fluorometric and colorimetric detection.
| Performance Metric | This compound (Fluorometric FRET) | Typical Colorimetric Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) |
| Detection Principle | Fluorescence Resonance Energy Transfer (FRET) | Absorbance of a chromophore |
| Sensitivity | High (typically in the nanomolar to picomolar range) | Lower (typically in the micromolar range) |
| Assay Format | Continuous, real-time monitoring | Endpoint or kinetic |
| Dynamic Range | Wide | Narrower, prone to saturation |
| Specificity | High, based on specific peptide cleavage | Can be susceptible to non-specific hydrolysis |
| Instrumentation | Fluorescence plate reader or spectrofluorometer | Spectrophotometer or plate reader |
| Cost | Higher substrate and equipment cost | Lower substrate and equipment cost |
Experimental Protocols
To illustrate the practical application of these substrates, detailed methodologies for both a fluorometric and a colorimetric protease assay are provided below.
Fluorometric Assay Protocol for Neutral Endopeptidase (NEP) Activity
This protocol is a representative method for using a FRET-based substrate like this compound.
Materials:
-
Recombinant human NEP
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~540 nm)
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.
-
Dilute the NEP enzyme and the substrate to their final working concentrations in the assay buffer.
-
To each well of the 96-well plate, add the NEP enzyme solution.
-
To initiate the reaction, add the substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the NEP activity.
Colorimetric Assay Protocol for Protease Activity
This protocol is a general method for using a p-nitroanilide-based colorimetric substrate and can be adapted for various proteases.
Materials:
-
Protease of interest (e.g., Elastase as a model for which this substrate is common)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide substrate
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)
-
96-well clear microplate
-
Spectrophotometer or microplate reader (Absorbance at 405-410 nm)
Procedure:
-
Prepare a stock solution of the N-Succinyl-Ala-Ala-Ala-p-nitroanilide substrate in a solvent such as DMSO.[6]
-
Dilute the protease and the substrate to their working concentrations in the assay buffer.
-
Add the substrate solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the protease solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 15-30 minutes).[7]
-
Measure the absorbance of the released p-nitroaniline at 405-410 nm.
-
The increase in absorbance is proportional to the protease activity.
Visualizing the Assay Principles
To further clarify the mechanisms of action, the following diagrams illustrate the signaling pathways for both the FRET-based and colorimetric assays.
Caption: FRET-based assay mechanism for this compound.
References
- 1. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 2. Comparison of colorimetric, fluorescent, and enzymatic amplification substrate systems in an enzyme immunoassay for detection of DNA-RNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Fluorogenic Substrates for Thermolysin Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative fluorogenic substrates for the measurement of thermolysin activity. Accurate and efficient quantification of this thermostable neutral metalloproteinase is critical in various research and development applications, including inhibitor screening and characterization. This document outlines the performance of several key substrates, supported by experimental data, detailed methodologies, and visual representations of the underlying principles.
Introduction to Thermolysin and Fluorogenic Assays
Thermolysin is a well-characterized metalloendopeptidase that preferentially hydrolyzes peptide bonds on the N-terminal side of hydrophobic amino acid residues. Its broad use in biotechnology and pharmacology necessitates reliable methods for activity assessment. Fluorogenic assays offer a sensitive and continuous means to monitor enzymatic activity. These assays typically employ synthetic peptides that mimic the enzyme's cleavage site and are conjugated to a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorophore's signal through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence that is directly proportional to thermolysin activity.
Quantitative Comparison of Fluorogenic Substrates
The selection of an appropriate substrate is paramount for achieving accurate and reproducible results. The following table summarizes the key characteristics and performance metrics of several alternative fluorogenic substrates for thermolysin.
| Substrate Name | Peptide Sequence | Fluorophore/Quencher | Excitation/Emission (nm) | kcat/Km (M⁻¹s⁻¹) for Thermolysin | Cleavage Site |
| Specifically Designed Substrate | |||||
| Substrate A | Dabcyl-FKFLGKE-EDANS | EDANS/Dabcyl | 340/490 | 3.6 x 10⁶ | Phe-Leu |
| General Metalloproteinase Substrates | |||||
| Substrate B | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 325/393 | Data not available for thermolysin | Gly-Leu |
| Substrate C | Abz-Ala-Gly-Leu-Ala-Nba | Abz/Nba | 320/420 | Data not available for thermolysin | Gly-Leu |
| Broad-Spectrum Protease Substrate | |||||
| EnzChek® Protease Assay Kit | BODIPY® FL conjugated Casein | BODIPY® FL (self-quenched) | 505/513 | Not applicable (protein substrate) | Multiple |
Note: The catalytic efficiency (kcat/Km) is a crucial parameter for comparing the specificity of an enzyme for different substrates. A higher kcat/Km value indicates a more efficient substrate.
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis of Thermolysin using Dabcyl-FKFLGKE-EDANS
This protocol outlines the determination of thermolysin activity using the specifically designed FRET peptide substrate.
Materials:
-
Thermolysin (from Geobacillus stearothermophilus)
-
Substrate: Dabcyl-FKFLGKE-EDANS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the substrate in DMSO.
-
Dilute the thermolysin enzyme to the desired concentration in the assay buffer.
-
Add 50 µL of the enzyme solution to the wells of the microplate.
-
To initiate the reaction, add 50 µL of the substrate solution at various concentrations to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 25°C.
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the kinetic parameters (Km and kcat) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
Protocol 2: General Thermolysin Activity Assay using Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ or Abz-Ala-Gly-Leu-Ala-Nba
This general protocol can be adapted for FRET-based peptide substrates where specific kinetic data for thermolysin is not available.
Materials:
-
Thermolysin
-
Substrate (Mca-PLGL-Dpa-AR-NH₂ or Abz-AGLA-Nba)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 150 mM NaCl
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a working solution of thermolysin in the assay buffer.
-
Add the enzyme solution to the microplate wells.
-
Add the substrate solution to initiate the reaction. A final substrate concentration of 10-20 µM is a common starting point.
-
Measure the fluorescence increase at the appropriate wavelengths (Ex/Em: ~325/393 nm for Mca/Dpa; ~320/420 nm for Abz/Nba) at regular intervals.
-
The rate of fluorescence increase is proportional to the enzyme activity.
Protocol 3: Thermolysin Activity Detection using EnzChek® Protease Assay Kit
This protocol is for the use of a commercially available, general protease assay kit.
Materials:
-
EnzChek® Protease Assay Kit (contains BODIPY® FL casein, digestion buffer)
-
Thermolysin
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the BODIPY® FL casein substrate solution according to the kit instructions.
-
Prepare serial dilutions of thermolysin in the provided digestion buffer. A no-enzyme control should be included.
-
Add 50 µL of the substrate solution to each well of the microplate.
-
Add 50 µL of the thermolysin dilutions to the respective wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity (Excitation: ~505 nm, Emission: ~513 nm).
-
Subtract the fluorescence of the no-enzyme control from all measurements to determine the net fluorescence increase, which corresponds to thermolysin activity. The detection limit for thermolysin with this kit is approximately 4.4 x 10⁻⁵ units.[1]
Visualizing the Principles
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of a FRET-based fluorogenic substrate for protease activity.
Caption: General experimental workflow for a thermolysin activity assay.
Conclusion
The choice of a fluorogenic substrate for thermolysin activity measurement depends on the specific requirements of the experiment. For highly specific and quantitative kinetic studies, the Dabcyl-FKFLGKE-EDANS substrate is a superior choice due to its rational design and well-characterized kinetic parameters with thermolysin. General metalloproteinase substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ and Abz-Ala-Gly-Leu-Ala-Nba can also be employed, although their kinetic performance with thermolysin is less defined in the available literature. For high-throughput screening or when a highly specific substrate is not essential, the EnzChek® Protease Assay Kit offers a convenient, albeit less specific, alternative. Researchers should carefully consider the trade-offs between specificity, convenience, and the level of quantitative detail required when selecting a fluorogenic substrate for their thermolysin activity assays.
References
A Comparative Guide to the Dansyl-D-Ala-Gly-Phe(pNO2)-Gly Assay for Enzyme Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
Principle of the Dansyl-D-Ala-Gly-Phe(pNO2)-Gly Assay
The this compound assay is a fluorescence-based method used to determine the enzymatic activity of proteases such as Neutral Endopeptidase (NEP) and Carboxypeptidase A (CPA). The substrate, this compound, is a synthetic peptide that is specifically recognized and cleaved by these enzymes. This cleavage releases the fluorophore dansyl group, which can then be quantitatively detected, providing a measure of enzyme activity.
Qualitative Performance Comparison
While specific quantitative metrics like Coefficient of Variation (CV%) and Z'-factor for the this compound assay are not detailed in the reviewed literature, a qualitative comparison with alternative assays for NEP and Carboxypeptidase A can be made based on their underlying principles and reported applications.
For Neutral Endopeptidase (NEP) Activity:
| Assay | Substrate Type | Detection Method | Advantages | Disadvantages |
| This compound Assay | Fluorogenic Peptide | Fluorescence | Direct measurement of enzyme activity. | Limited public data on reproducibility and accuracy. |
| Abz-based Assay | Fluorogenic Peptide (o-aminobenzoyl acid) | Fluorescence | High sensitivity; commercially available kits with validation data. | Potential for substrate inhibition at high concentrations. |
For Carboxypeptidase A (CPA) Activity:
| Assay | Substrate Type | Detection Method | Advantages | Disadvantages |
| This compound Assay | Fluorogenic Peptide | Fluorescence | Direct measurement of enzyme activity. | Limited public data on reproducibility and accuracy. |
| Hippuryl-L-phenylalanine Assay | Chromogenic Peptide | Spectrophotometry (Absorbance at 254 nm) | Well-established and widely used method. | Lower sensitivity compared to fluorescent methods. |
| N-(4-methoxyphenylazoformyl)-Phe-OH Assay | Chromogenic Peptide | Spectrophotometry (Absorbance at 350 nm) | Commercially available in kit format. | Potential for interference from colored compounds in the sample. |
Experimental Protocols for Alternative Assays
Detailed experimental protocols for the this compound assay are not consistently available. However, protocols for well-established alternative assays are provided below.
Abz-based Neutral Endopeptidase (NEP) Activity Assay
This protocol is adapted from commercially available kits.
Materials:
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Recombinant NEP (for positive control)
-
Abz-based fluorogenic substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-OH)
-
Test samples (cell lysates, tissue homogenates, etc.)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~320/420 nm)
Procedure:
-
Prepare samples in NEP Assay Buffer. For cell lysates or tissue homogenates, centrifugation is required to remove insoluble material.
-
Add 50 µL of sample to each well of the 96-well plate. Include a positive control (recombinant NEP) and a blank (assay buffer).
-
Prepare the Abz-based substrate solution in NEP Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the NEP activity in the sample.
Hippuryl-L-phenylalanine Carboxypeptidase A (CPA) Assay
This is a classic spectrophotometric method.
Materials:
-
Assay Buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
Substrate Solution (1 mM Hippuryl-L-phenylalanine in Assay Buffer)
-
Recombinant CPA (for positive control)
-
Test samples
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Equilibrate the Assay Buffer and Substrate Solution to 25°C.
-
Add 200 µL of the Substrate Solution to each well or cuvette.
-
Add 20 µL of the sample or CPA standard to the wells.
-
Immediately measure the absorbance at 254 nm in a kinetic mode at 25°C for 5-10 minutes, taking readings every 30 seconds.
-
The rate of increase in absorbance, due to the formation of hippuric acid, is proportional to the CPA activity.
N-(4-methoxyphenylazoformyl)-Phe-OH Carboxypeptidase A (CPA) Assay
This protocol is based on a colorimetric kit.
Materials:
-
Assay Buffer
-
Substrate Solution (N-(4-methoxyphenylazoformyl)-Phe-OH)
-
Recombinant CPA (for positive control)
-
Test samples
-
96-well clear microplate
-
Spectrophotometric microplate reader (Absorbance at 350 nm)
Procedure:
-
Prepare samples in Assay Buffer.
-
Add 100 µL of sample to each well of the 96-well plate. Include a positive control and a blank.
-
Prepare the Substrate Solution according to the kit instructions.
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Measure the absorbance at 350 nm. The decrease in absorbance is proportional to the CPA activity.
Visualizing the Assay Principle and Workflow
To further clarify the mechanism and application of the this compound assay, the following diagrams illustrate the signaling pathway of substrate cleavage and the general experimental workflow.
Caption: Enzymatic cleavage of the substrate.
Caption: General experimental workflow.
A Researcher's Guide to Establishing the Limit of Detection for Neprilysin using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly and Its Alternatives
For researchers engaged in drug development and enzymatic studies, accurately determining the limit of detection (LOD) of an enzyme is a critical step in assay validation. This guide provides a comprehensive comparison of the commonly used fluorogenic substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, with its alternatives for the detection of Neprilysin (NEP). Detailed experimental protocols and comparative data are presented to assist scientists in selecting the most appropriate substrate and methodology for their research needs.
Neprilysin, a zinc-dependent metalloprotease, plays a significant role in the degradation of several signaling peptides. Its activity is of considerable interest in various pathological conditions. The use of fluorescence resonance energy transfer (FRET) substrates, such as this compound, provides a sensitive method for quantifying NEP activity. In this substrate, the fluorescence of the Dansyl group is quenched by the p-nitrophenylalanine residue. Enzymatic cleavage at the Gly-Phe(pNO2) bond separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Comparative Performance of Fluorogenic NEP Substrates
While this compound is a widely recognized substrate for NEP, several alternatives have been developed to offer improved sensitivity, specificity, and kinetic properties. The following table summarizes the performance characteristics of this compound and other notable fluorogenic substrates for Neprilysin.
| Substrate Name | Fluorophore/Quencher Pair | Key Advantages | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) | Limit of Detection (LOD) |
| This compound | Dansyl / p-Nitrophenylalanine | Commercially available, well-established | ~2[1][2] | Not explicitly reported; must be determined experimentally |
| Dansyl-Gly-(p-NO2)Phe-beta Ala (DGNPA) | Dansyl / p-Nitrophenylalanine | Improved affinity, selectivity, and sensitivity over the parent compound.[3] | Higher than this compound[3] | Not explicitly reported; expected to be lower than the parent compound |
| Abz-GGDFLRRV-EDDnp | o-Aminobenzoyl (Abz) / Ethylenediamine 2,4-dinitrophenyl (EDDnp) | High catalytic efficiency, ~20 times higher than this compound.[1][2] | 40[1][2] | Not explicitly reported |
| qf-Aβ(12-16)AAC | Alexa-350 / Dabcyl | High sensitivity for NEP detection.[4] | Not reported | 0.03 nM [4] |
Visualizing the Assay Principle and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the enzymatic cleavage of the FRET substrate and the workflow for determining the limit of detection.
Caption: Enzymatic cleavage of the FRET substrate by Neprilysin.
Caption: Experimental workflow for determining the limit of detection.
Experimental Protocol: Determining the Limit of Detection (LOD)
This protocol provides a detailed methodology for establishing the limit of detection of Neprilysin using a fluorogenic substrate like this compound.
1. Materials and Reagents:
-
Recombinant human Neprilysin (NEP)
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 340/545 nm for Dansyl)
-
Standard laboratory equipment (pipettes, tubes, etc.)
2. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of NEP in assay buffer. The exact concentration will depend on the specific activity of the enzyme lot.
-
Enzyme Dilutions: Perform serial dilutions of the NEP stock solution in assay buffer to create a range of concentrations. It is crucial to include a "zero enzyme" control (blank). A suggested starting range for dilutions could be from 1 nM down to the picomolar or femtomolar range.
-
Substrate Working Solution: Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration in the assay should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. For this compound, a concentration of 50 µM can be a starting point.
3. Assay Procedure:
-
Plate Setup: Add 50 µL of each NEP dilution to triplicate wells of the 96-well black microplate. Include at least eight replicates for the blank (zero enzyme) to ensure a robust statistical analysis.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the pre-warmed substrate working solution to all wells, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range and the fluorescence signal is sufficiently above the background.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
4. Data Analysis and LOD Calculation:
-
Blank Analysis: Calculate the mean fluorescence intensity and the standard deviation (SD) of the blank replicates.
-
LOD Signal Calculation: Determine the fluorescence signal corresponding to the LOD using the formula: LOD Signal = Mean of Blank + (3 x Standard Deviation of Blank)
-
Standard Curve: Plot the fluorescence intensity as a function of the NEP concentration.
-
LOD Determination: Determine the LOD concentration by interpolating the LOD Signal value on the standard curve. This is the lowest concentration of Neprilysin that can be reliably distinguished from the blank.
By following this guide, researchers can effectively establish the limit of detection for Neprilysin with this compound and make informed decisions when comparing it with alternative substrates, ultimately leading to more robust and sensitive enzymatic assays.
References
- 1. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 2. nrel.colostate.edu [nrel.colostate.edu]
- 3. Active Site Mutations Change the Cleavage Specificity of Neprilysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00566J [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the responsible management of a common fluorescent peptide substrate, ensuring laboratory safety and environmental compliance.
For researchers and scientists in the dynamic fields of biochemistry and drug development, the proper handling and disposal of chemical reagents are paramount. Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, a fluorescent peptide substrate, is a valuable tool in enzymatic assays. However, its disposal requires a meticulous approach due to the composite nature of the molecule, which includes a fluorescent dye (dansyl), a peptide backbone, and a nitrophenylalanine moiety. This guide provides a comprehensive, step-by-step protocol for its safe disposal, aligning with standard laboratory safety practices and environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific protocols.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A buttoned lab coat provides a critical barrier against contamination.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid powder or liquid solution) and the nature of the contaminated materials.
1. Solid Waste Disposal (Unused/Expired Powder, Contaminated Labware):
-
Segregation: All solid waste contaminated with the peptide, such as unused powder, pipette tips, gloves, and empty vials, must be segregated from general laboratory waste.[1][2][3]
-
Containerization: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][4] The container should be compatible with the chemical nature of the waste.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the accumulation start date as required by your institution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal by your institution’s certified hazardous waste management service.[2]
2. Liquid Waste Disposal (Solutions in Organic Solvents or Aqueous Buffers):
-
No Drain Disposal: Under no circumstances should solutions containing this peptide be poured down the sink.[1]
-
Waste Collection: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. The container material should be compatible with the solvent used (e.g., glass for organic solvents).
-
Labeling: The liquid waste container must be labeled with "Hazardous Waste" and a complete list of its contents, including "this compound" and all solvents (e.g., DMSO, acetone, buffer components) with their approximate concentrations.
-
Inactivation (Recommended for Biologically Active Peptides): For peptides with known biological activity, a chemical inactivation step is often recommended to denature the peptide.[5] A common method involves hydrolysis with a strong base, such as 1M sodium hydroxide (NaOH), for at least 24 hours, followed by neutralization.[5] However, this step should only be performed if it is part of your institution's approved EHS protocol.
-
Disposal: The sealed and labeled container should be stored in a designated hazardous waste accumulation area for collection by your institution's EHS-approved waste management vendor.
3. Decontamination of Glassware:
-
Initial Rinse: Working in a chemical fume hood, rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove any residual peptide. This rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[6]
-
Final Wash: After the initial solvent rinse, the glassware can typically be washed with soap and water.
Summary of Key Disposal Information
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (Powder, Contaminated PPE, Vials) | Leak-proof, compatible hazardous waste container | "Hazardous Waste", "this compound", Accumulation Date | Collection by institutional EHS/hazardous waste service.[2][4] |
| Liquid Waste (Solutions) | Sealed, compatible hazardous waste container (e.g., glass) | "Hazardous Waste", List of all chemical components and concentrations | Collection by institutional EHS/hazardous waste service.[1] |
| Contaminated Glassware | N/A | N/A | Rinse with compatible solvent (collect rinsate as hazardous waste), then wash with soap and water.[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific EHS guidelines and consult with your safety officer when in doubt.
References
Personal protective equipment for handling Dansyl-D-Ala-Gly-Phe(pNO2)-Gly
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 approved[1] | Protects against dust particles and splashes. |
| Face Shield | Recommended | Use in addition to goggles when a significant splash hazard exists.[1] | |
| Hand | Disposable Nitrile Gloves | EN 374 compliant | Minimum for incidental contact; double gloving recommended for added protection.[1][2] |
| Body | Laboratory Coat | Standard | Protects skin and clothing from contamination.[1] |
| Respiratory | Respirator/Dust Mask | NIOSH approved | Recommended when weighing or handling larger quantities to avoid inhalation of dust particles.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice | Minimum attire for working in a hazardous materials laboratory.[1] |
Handling and Operational Protocol
2.1. Preparation and Weighing:
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[3][4][5]
-
When working with the powder, always wear gloves to avoid contamination.[4]
-
Handle the powder in a well-ventilated area. For larger quantities, the use of a chemical fume hood is advised to minimize inhalation risk.[2]
-
Avoid the formation of dust and aerosols.[2]
2.2. Solubilization:
-
The solubility of this peptide may vary. It is often soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6]
-
To prepare a stock solution, dissolve the peptide in the smallest necessary volume of the appropriate solvent. Further dilutions can then be made with aqueous buffers.
-
If the peptide is difficult to dissolve, sonication or gentle warming (not exceeding 40°C) can be used to aid dissolution.[4]
2.3. Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability, protected from light.[1][3][5] Keep the container tightly sealed in a dry, well-ventilated place.[2]
-
In Solution: The shelf-life of peptides in solution is limited.[3] For short-term storage, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or colder.[3][5] Use sterile buffers at a pH of 5-6 to prolong stability.[3][5]
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Contaminated Materials: Dispose of used gloves, vials, and other contaminated disposable labware in a designated and clearly labeled chemical waste container.[2]
-
Unused Solutions: Unused or waste solutions containing the peptide should be collected in a sealed, properly labeled hazardous waste container for disposal according to institutional and local environmental regulations. Do not pour down the drain.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
